molecular formula C11H16N2O2 B7866777 (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Cat. No.: B7866777
M. Wt: 208.26 g/mol
InChI Key: VHQAWIHVQARORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[propan-2-yl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-3-5-12-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAWIHVQARORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Assessment: N-isopropyl-N-(pyridin-4-ylmethyl)glycine

[1][2]

Executive Summary

N-isopropyl-N-(pyridin-4-ylmethyl)glycine is a tertiary amine derivative of glycine characterized by a unique bifunctional architecture.[1][2] It integrates a sterically demanding isopropyl group , a basic pyridin-4-ylmethyl moiety , and an acidic glycine backbone .[1][2]

This molecule serves as a high-value pharmacophore scaffold in drug development, particularly for:

  • Peptidomimetics: The N-substitution eliminates the H-bond donor capacity of the amide backbone, increasing resistance to proteolytic enzymes.[1][2]

  • Metal Chelation: The juxtaposition of the pyridine nitrogen, the tertiary amine, and the carboxylate group creates a tridentate ligand potential for metalloprotein inhibition.[1][2]

  • GPCR Ligand Design: Structurally analogous to intermediates used in the synthesis of Prostaglandin E2 (EP2) receptor agonists (e.g., Omidenepag derivatives).[1][2]

Structural Characterization & Pharmacophore Mapping

The molecule’s efficacy as a building block stems from its three distinct functional domains, each contributing specific physicochemical properties to the final bioactive agent.[1][2]

DomainChemical MoietyFunctionality & Role
Core Backbone Glycine (

)
Provides a flexible linker with a terminal carboxylic acid for salt formation or further coupling (e.g., ester/amide formation).[1][2]
Steric Shield Isopropyl Group (

)
Increases lipophilicity (LogP) and provides steric bulk to protect the nitrogen center from metabolic oxidation or enzymatic attack.[1][2]
H-Bond Acceptor Pyridin-4-ylmethyl (

)
Introduces a basic nitrogen (pKa ~5.[1][2]2) capable of hydrogen bonding or

stacking interactions with aromatic residues in protein binding pockets.[1][2]
2.1. Electronic Distribution & pKa Considerations

The central nitrogen is a tertiary amine .[1][2] Unlike a standard aliphatic amine (pKa ~10.5), its basicity is modulated by the inductive electron-withdrawing effects of the adjacent carbonyl group and the pyridine ring.[1][2]

  • Predicted pKa (Amine): ~7.8 – 8.5 (Physiologically relevant ionization).[1][2]

  • Predicted pKa (Pyridine): ~5.2 (Protonated only in acidic environments, e.g., lysosomes).[1][2]

  • Predicted pKa (Carboxyl): ~2.2 (Deprotonated at physiological pH).[1][2]

Zwitterionic Nature: At pH 7.4, the molecule exists primarily as a zwitterion (Carboxylate


12
Synthetic Protocols

Two primary routes are established for the synthesis of N-isopropyl-N-(pyridin-4-ylmethyl)glycine. Route A (Reductive Amination) is preferred for its higher yield and milder conditions, avoiding the formation of quaternary ammonium byproducts common in alkylation.[1][2]

3.1. Validated Synthetic Pathway (Graphviz) [1][2]

Synthesis_PathwaySM1N-Isopropylglycine(Ethyl Ester)ImineIntermediateImine SpeciesSM1->ImineCondensationSM2Pyridine-4-carboxaldehydeSM2->ImineProductN-isopropyl-N-(pyridin-4-ylmethyl)glycineImine->ProductReduction(Step 1)Reagent1NaBH(OAc)3DCM/AcOHReagent2LiOH / THF:H2O(Hydrolysis)FinalTarget Acid(Zwitterion)Product->FinalStep 2:Saponification

Figure 1: Preferred reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction.[1][2]

3.2. Detailed Protocol (Route A: Reductive Amination)

Objective: Synthesis of N-isopropyl-N-(pyridin-4-ylmethyl)glycine ethyl ester (intermediate).

  • Reagents:

    • N-isopropylglycine ethyl ester (1.0 equiv).[1][2]

    • Pyridine-4-carboxaldehyde (1.1 equiv).[1][2]

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2]

    • Acetic acid (Catalytic, 1-2 drops).[1][2]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

  • Procedure:

    • Step 1: Dissolve N-isopropylglycine ethyl ester and pyridine-4-carboxaldehyde in dry DCE under an inert atmosphere (

      
      ).
      
    • Step 2: Add catalytic acetic acid to activate the aldehyde.[1][2] Stir for 30 minutes at room temperature to facilitate imine formation.

    • Step 3: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Step 4: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Step 5 (Work-up): Quench with saturated

      
      .[1][2] Extract with DCM (
      
      
      ).[1][2] Wash combined organics with brine, dry over
      
      
      , and concentrate in vacuo.[1][2]
    • Step 6 (Hydrolysis): Dissolve the crude ester in THF/Water (1:1).[1][2] Add LiOH (2.0 equiv) and stir at RT for 4 hours. Acidify to pH ~4 with 1M HCl to precipitate or extract the zwitterionic product.[1][2]

Physicochemical Profiling

The following data summarizes the predicted properties essential for evaluating this molecule's "drug-likeness" (Lipinski's Rule of 5 compliance).

PropertyValue (Predicted)Implication
Molecular Weight 208.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity; good membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) ~53 ŲExcellent range for blood-brain barrier (BBB) penetration (<90 Ų).[1][2]
H-Bond Donors 1 (Carboxyl OH)Low donor count favors permeability.[1][2]
H-Bond Acceptors 4 (Pyridine N, Amine N, 2 Oxygens)High capacity for receptor interaction.[1][2]
Rotatable Bonds 5High flexibility, allowing induced-fit binding.[1][2]
Applications in Drug Discovery
5.1. Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD libraries.[1][2] The pyridine ring serves as an anchor for the S1 pocket of many proteases, while the isopropyl group fills hydrophobic sub-pockets (S2/S3).[2]

  • Strategy: Use the carboxylic acid to link to other fragments via amide coupling, generating larger, high-affinity ligands.[1][2]

5.2. Metal Chelation & Metalloenzyme Inhibition

The structural arrangement allows for the formation of stable 5- or 6-membered chelate rings with transition metals (


12
  • Mechanism: The pyridine nitrogen and the carboxylate oxygen can coordinate to the active site metal ion of metalloproteases (e.g., MMPs), inhibiting enzyme function.[1][2]

5.3. Pharmacophore Logic Flow (Graphviz)

Pharmacophore_LogicCoreN-isopropyl-N-(pyridin-4-ylmethyl)glycineFeature1Pyridine Ring(H-Bond Acceptor)Core->Feature1Feature2Isopropyl Group(Hydrophobic Bulk)Core->Feature2Feature3Carboxylic Acid(Ionic Interaction)Core->Feature3Target1Kinase Hinge Region(Interaction with Pyridine)Feature1->Target1Binds toTarget2Hydrophobic Pocket(Van der Waals)Feature2->Target2OccupiesTarget3Salt Bridge Formation(e.g., with Arginine)Feature3->Target3Forms

Figure 2: Pharmacophore mapping illustrating the interaction potential of each structural domain.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for N-Isopropyl-N-methylglycine (Structural Analog). Retrieved from [Link][1][2][3]

  • Organic Syntheses (2014). Synthesis of Pyridine Derivatives via Reductive Amination. Org.[1][2] Synth. 2014, 91, 221-232.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry (2020). N-substituted Glycine Derived N-Carboxyanhydrides.[1][2] Polymer Chemistry.[1][2][4] Retrieved from [Link]

In-Depth Technical Guide: 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Structural Profiling, Coordination Geometry, and Synthetic Workflows in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that require a nuanced understanding of their spatial geometry to be utilized effectively. 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid (CAS 1182925-81-0)[1] is a highly specialized, multifunctional amino acid derivative utilized in advanced medicinal chemistry and coordination chemistry. Unlike traditional 2-picolylglycine derivatives that act as tightly bound tridentate chelators[2][3], the para-substitution of the pyridine ring in this compound enforces a unique spatial trajectory. This guide provides a comprehensive analysis of its structural properties, its utility as a bidentate ligand and pharmacophore, and field-proven protocols for its integration into complex molecular architectures such as PROTACs and radiopharmaceuticals.

Physicochemical & Structural Profiling

Understanding the molecular architecture is critical for predicting its behavior in synthetic and biological systems. The molecule consists of three key domains:

  • Acetic Acid Backbone: Provides a robust handle for amide coupling or acts as an anionic oxygen donor for metal coordination.

  • Tertiary Amine with Isopropyl Group: The bulky isopropyl group restricts the conformational freedom of the nitrogen. This increases the entropic favorability of target binding while shielding the amine from off-target metabolic N-dealkylation.

  • Pyridin-4-ylmethyl Moiety: The basic nitrogen at the 4-position acts as a strong hydrogen-bond acceptor and is geometrically isolated from the primary chelation center[4].

Table 1: Physicochemical Properties (Calculated/Predicted)
PropertyValue / Description
CAS Number 1182925-81-0[1]
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight ~208.26 g/mol
LogP (Predicted) 0.8 - 1.2 (Amphoteric nature)
pKa₁ (Carboxylic Acid) ~2.5 - 3.0
pKa₂ (Pyridine Nitrogen) ~5.2
pKa₃ (Tertiary Amine) ~8.5 - 9.0
H-Bond Donors / Acceptors 1 / 4

Mechanistic Utility in Drug Development

Divergent Coordination Chemistry: The 4-Pyridyl Advantage

In radiochemistry, N-alkyl-N-(pyridinylmethyl)glycines are widely used to chelate transition metals like Tc-99m, Cu(II), and Zr-89 to reduce renal radioactivity and improve pharmacokinetic profiles[2][3]. Standard 2-picolylglycines form highly stable tridentate complexes because the pyridine nitrogen, tertiary amine, and carboxylate can simultaneously coordinate a single metal center, forming adjacent 5-membered chelate rings[3].

However, 2-(isopropyl(pyridin-4-ylmethyl)amino)acetic acid structurally precludes this. The distance and rigid 180-degree vector of the 4-pyridyl nitrogen prevent it from folding back to coordinate the same metal atom. Causality Insight: This geometric constraint is not a limitation but a deliberate design feature. It forces the molecule to act as a bidentate chelator (via the tertiary amine and carboxylate), leaving the 4-pyridyl group projecting outward into the solvent. This allows the pyridine ring to engage in intermolecular hydrogen bonding with target proteins, or to act as a bridging ligand to form polymetallic networks or metal-organic frameworks (MOFs).

Linkerology in Targeted Protein Degradation (PROTACs)

In PROTAC design, rigidifying the linker can significantly enhance the formation of the ternary complex (Target-PROTAC-E3 Ligase) by minimizing the entropic penalty of binding. The isopropyl group provides steric bulk that limits bond rotation, while the acetic acid moiety allows for straightforward amide coupling to amine-bearing ligands. The solvent-exposed 4-pyridyl group serves as a motif to improve aqueous solubility or to form specific interactions with the protein surface.

Experimental Workflows & Protocols

Protocol A: Amide Coupling for Linker Assembly (Self-Validating System)

This protocol describes the conjugation of the compound's carboxylic acid to a primary amine (e.g., a PROTAC warhead). Causality & Rationale: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered tertiary amino acids. DIPEA is used as a non-nucleophilic base to ensure the carboxylic acid is fully deprotonated without competing for the active ester.

  • Preparation: Dissolve 1.0 eq of 2-(isopropyl(pyridin-4-ylmethyl)amino)acetic acid and 1.1 eq of the amine partner in anhydrous DMF (0.1 M concentration).

  • Activation: Add 2.5 eq of DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete formation of the carboxylate anion.

  • Coupling: Add 1.1 eq of HATU. The solution will typically turn pale yellow, indicating the formation of the highly reactive OAt ester.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Monitor via LC-MS. The disappearance of the starting acid mass (m/z 209 [M+H]⁺) and the concurrent appearance of the product mass confirms quantitative conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The basic aqueous layer will retain any unreacted acid, while the product partitions cleanly into the organic layer.

Protocol B: Bidentate Copper(II) Complexation

Causality & Rationale: Cu(II) prefers square planar or octahedral geometries. By strictly controlling the pH, we selectively deprotonate the carboxylic acid while keeping the pyridine nitrogen available for secondary interactions.

  • Solution Prep: Dissolve the ligand (1.0 eq) in a 1:1 mixture of Methanol/Water.

  • pH Adjustment: Adjust the pH to 6.5–7.0 using 0.1 M NaOH. Why? At pH 7.0, the carboxylic acid (pKa ~2.5) is fully deprotonated, and the tertiary amine (pKa ~8.5) can coordinate the metal, displacing its proton.

  • Metal Addition: Dropwise add 1.0 eq of CuCl₂ dissolved in water. Self-Validation: A distinct color change to deep blue/green instantly indicates the formation of the bidentate Cu(II) complex.

  • Isolation: Stir for 1 hour, then slowly evaporate the methanol under reduced pressure to induce precipitation of the complex.

Data Visualization

AmideCoupling A 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid (Carboxylic Acid) C HATU / DIPEA in DMF (Activator/Base) A->C Activation B Amine Partner (e.g., PROTAC Ligand) D Active Ester Intermediate (OAt Ester) B->D Nucleophilic Attack C->D Formation E Amide Conjugate (Target Molecule) D->E Coupling Completion

Synthetic workflow for amide coupling using HATU/DIPEA activation.

MetalCoordination L Ligand (CAS 1182925-81-0) Amine & Carboxylate C Bidentate Chelate (5-membered ring) L->C pH 7.0 Buffer M Metal Center 1 (e.g., Cu2+, Zn2+) M->C Coordination (N, O) P 4-Pyridyl Group (Solvent Exposed) M2 Receptor / Metal Center 2 (Intermolecular Binding) P->M2 H-Bonding / Bridging C->P Projects outward

Bidentate coordination model highlighting the solvent-exposed 4-pyridyl group.

References

  • Suzuki, C., et al. "Preferential Cleavage of a Tripeptide Linkage by Enzymes on Renal Brush Border Membrane To Reduce Renal Radioactivity Levels of Radiolabeled Antibody Fragments." Journal of Medicinal Chemistry, 2018, 61(12), 5257-5268. URL:[Link]

  • Juhl, K., et al. "New Long-Acting [89Zr]Zr-DFO GLP-1 PET Tracers with Increased Molar Activity and Reduced Kidney Accumulation." Journal of Medicinal Chemistry, 2024, 67(8), 6463–6476. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10831751, N-Hydroxy-N2-[(4-Methoxyphenyl)sulfonyl]-N2-(Pyridin-4-Ylmethyl)glycinamide." PubChem, 2024. URL:[Link]

Sources

Pyridin-4-ylmethyl Amino Acid Derivatives: A Technical Guide to Rational Drug Design and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper detailing the rational design, synthesis, and biological evaluation of pyridin-4-ylmethyl amino acid derivatives. The pyridin-4-ylmethyl pharmacophore is highly versatile, offering a unique combination of hydrogen-bond accepting capability, favorable pKa for physiological solubility, and geometric flexibility. When conjugated with amino acid or peptidomimetic scaffolds, these derivatives have demonstrated profound efficacy in overcoming multidrug resistance (MDR) via P-glycoprotein (P-gp) modulation[1], inhibiting critical oncogenic kinases (e.g., c-Met)[2], and activating metabolic enzymes such as NAMPT[3].

The Mechanistic Rationale of the Pyridin-4-ylmethyl Pharmacophore

The integration of a pyridin-4-ylmethyl group into an amino acid or peptidomimetic backbone serves highly specific structural and pharmacokinetic purposes:

  • Hydrogen Bonding & Target Anchoring: The basic nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor (and a protonated donor in acidic tumor microenvironments), anchoring the molecule to key amino acid residues within the target binding pocket.

  • Solubility and Lipophilicity Modulation: The basicity of the pyridine ring (pKa ~5.2) allows for rapid salt formation, drastically improving aqueous solubility compared to purely carbocyclic or aliphatic analogs. For instance, substituting a lipophilic aromatic ring with a CH2NH-linked pyridine increased the water solubility of c-Met inhibitors by over 56-fold[2].

  • P-glycoprotein (P-gp) Modulation: Overexpression of ATP-binding cassette (ABC) transporters like P-gp (ABCB1) is a primary driver of multidrug resistance (MDR) in oncology. Derivatives such as 2-((pyridin-4-ylmethyl)amino)nicotinamides have been identified as highly potent P-gp reversal agents. They competitively interrupt P-gp-mediated efflux and suppress ATPase activity without downregulating the actual protein expression[1].

Target Applications and Quantitative Efficacy

The structural adaptability of the pyridin-4-ylmethyl moiety allows it to be fine-tuned for diverse therapeutic targets.

  • Multidrug Resistance (MDR) Reversal: Compound 9n, a 2-((pyridin-4-ylmethyl)amino)nicotinamide derivative, demonstrated an EC50 of 119.6 nM in reversing adriamycin resistance in K562/A02 cells, significantly outperforming classic inhibitors like verapamil[1].

  • Hepatocellular Carcinoma (c-Met/MDR Dual Inhibition): Triazolotriazines substituted with a CH2NH-linked pyridine (e.g., compound 12g) showed potent dual c-Met kinase inhibition (IC50 = 0.052 μM) and MDR modulation[2].

  • NAMPT Activation: Urea-containing derivatives incorporating the pyridin-4-ylmethyl moiety have been optimized as potent Nicotinamide phosphoribosyltransferase (NAMPT) activators. Modulating the lipophilicity of these derivatives successfully attenuated direct inhibition of Cytochrome P450 (CYP) enzymes, resolving a common liability in early drug discovery[3].

Table 1: Quantitative Efficacy of Pyridin-4-ylmethyl Derivatives Across Key Targets
Compound Class / LeadPrimary TargetBiological ActivityKey Advantage
2-((Pyridin-4-ylmethyl)amino)nicotinamide (9n) P-gp (ABCB1)EC50 = 119.6 ± 6.9 nMLong duration (>24h) MDR reversal, low cytotoxicity[1]
Pyridin-4-ylmethyl-linked triazolotriazine (12g) c-Met KinaseIC50 = 0.052 μM56-fold increased water solubility, dual MDR/c-Met action[2]
Pyridin-4-ylmethyl urea derivative (21) NAMPTPotent Activation (nM)Attenuated CYP direct inhibition, enhanced NAD+ salvage[3]

Experimental Methodology: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis of the core scaffold and the subsequent biological validation.

Protocol A: Reductive Amination for Pyridin-4-ylmethyl Amino Acid Synthesis

Rationale: Reductive amination is preferred over direct alkylation to prevent over-alkylation and ensure high chemoselectivity when coupling pyridine-4-carboxaldehyde with an amino acid derivative.

  • Schiff Base Formation: Dissolve the primary amino acid ester (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl group. Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor imine formation via LC-MS to ensure complete conversion before introducing the reducing agent, preventing the reduction of unreacted aldehyde to alcohol.

  • Reduction: Cool the reaction mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality: NaBH(OAc)3 is chosen as a mild reducing agent because it selectively reduces the imine without reducing ester, amide, or cyano functional groups present on the amino acid backbone.

  • Quenching and Extraction: After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and decompose excess hydride. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure derivative.

Protocol B: P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

Rationale: Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp. Measuring its intracellular accumulation provides a functional, self-validating readout of P-gp inhibition by the synthesized derivatives[1].

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/A02) in 96-well plates at a density of 5 × 10^4 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Pre-treat cells with varying concentrations of the pyridin-4-ylmethyl derivative (e.g., 0.1, 1, 10 μM) or Verapamil (10 μM, positive control) for 2 hours.

  • Rh123 Incubation: Add Rh123 to a final concentration of 5 μM. Incubate for an additional 1 hour in the dark.

    • Causality: This 1-hour window allows sufficient time for active P-gp to attempt efflux of the dye against the competitive inhibitory action of the test compound.

  • Washing and Lysis: Wash the cells three times with ice-cold PBS to rapidly halt efflux and remove extracellular dye. Lyse the cells using 0.1% Triton X-100.

  • Quantification: Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Self-Validation: Normalize fluorescence units to total protein content (via BCA assay) to ensure that signal differences are strictly due to efflux inhibition, not well-to-well variations in cell viability or number.

Visualizing the Mechanisms

Pgp_Inhibition Chemo Chemotherapeutic (e.g., Adriamycin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to P-gp Accumulation Intracellular Drug Accumulation (Apoptosis) Chemo->Accumulation Retained in Cell Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Pgp->Accumulation Efflux Blocked Pyridin Pyridin-4-ylmethyl Derivative (e.g., 9n) Pyridin->Pgp Competitive Binding ATPase ATPase Activity Suppression Pyridin->ATPase Inhibits ATPase->Pgp Blocks Energy Source

Caption: Mechanism of P-gp mediated multidrug resistance reversal by pyridin-4-ylmethyl derivatives.

Workflow Design Rational Drug Design (Pharmacophore Modeling) Synthesis Reductive Amination (Pyridine-4-carboxaldehyde + Amino Acid) Design->Synthesis Purification Purification & Characterization (NMR, LC-MS, X-ray) Synthesis->Purification InVitro In Vitro Screening (ATPase Assay, Rh123 Accumulation) Purification->InVitro LeadOpt Lead Optimization (Lipophilicity & CYP Modulation) InVitro->LeadOpt Hit Identification LeadOpt->Design Iterative Feedback

Caption: Iterative workflow for the design, synthesis, and optimization of pyridin-4-ylmethyl derivatives.

References

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry.[Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie.[Link]

  • Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT activator with attenuated CYP inhibition. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Technical Guide: Molecular Profiling and Stability of C₁₁H₁₆N₂O₂ Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, analytical profiling, and pharmacological stability of C₁₁H₁₆N₂O₂ compounds, with a specific focus on Pilocarpine , the primary therapeutic agent sharing this elemental composition.

Executive Summary

The molecular formula C₁₁H₁₆N₂O₂ represents a specific chemical space dominated by imidazole alkaloids, most notably Pilocarpine .[1] While theoretically representing multiple structural isomers, in drug development, this formula is almost exclusively associated with muscarinic receptor agonists used in ophthalmology (glaucoma) and xerostomia treatment.

For researchers, the critical challenge with C₁₁H₁₆N₂O₂ is not merely identification, but stereochemical integrity . The active pharmaceutical ingredient (API), (+)-pilocarpine, is prone to rapid C3-epimerization into the pharmacologically inactive isopilocarpine . This guide provides the physicochemical baselines, analytical protocols for isomer differentiation, and mechanistic insights required for rigorous quality control.

Physicochemical Profiling

Molecular Weight & Elemental Composition

Precise mass spectrometry relies on the distinction between average molecular weight (for stoichiometric calculations) and monoisotopic mass (for high-resolution MS identification).

ParameterValueCalculation Basis
Formula C₁₁H₁₆N₂O₂-
Average Molecular Weight 208.26 g/mol Standard Atomic Weights (C=12.011, H=1.008, N=14.007, O=15.999)
Monoisotopic Mass 208.1212 Da 11(¹²C) + 16(¹H) + 2(¹⁴N) + 2(¹⁶O)
Elemental Analysis C: 63.44% | H: 7.74% | N: 13.45% | O: 15.37%Theoretical mass fractions
Degree of Unsaturation 5(2C + 2 + N - H - X)/2
Structural Isomerism: The Epimerization Challenge

The biological activity of C₁₁H₁₆N₂O₂ depends entirely on the stereochemistry at the lactone ring.

  • (+)-Pilocarpine (3S, 4R): The active muscarinic agonist.[2]

  • Isopilocarpine (3R, 4R): The inactive trans-isomer formed via base-catalyzed epimerization.

Mechanism of Instability: Under basic conditions or elevated temperatures, the proton at the C3 position (alpha to the carbonyl) is acidic. Removal of this proton yields a planar enolate intermediate, which can re-protonate from either face. The trans isomer (isopilocarpine) is thermodynamically more stable than the cis active drug, driving the equilibrium toward inactivation.

Epimerization Pilo (+)-Pilocarpine (3S, 4R) Active Drug Enolate Enolate Intermediate (Planar C3) Pilo->Enolate OH- / Heat (Deprotonation) Enolate->Pilo Re-protonation (Kinetic Product) Iso Isopilocarpine (3R, 4R) Inactive Impurity Enolate->Iso Re-protonation (Thermodynamic Sink)

Figure 1: The degradation pathway of Pilocarpine.[3] The active cis-isomer converts to the thermodynamically stable trans-isomer (Isopilocarpine) via an enolate intermediate.

Analytical Characterization Protocols

Distinguishing C₁₁H₁₆N₂O₂ isomers requires methods sensitive to stereochemistry, as mass spectrometry alone (MS) cannot differentiate diastereomers with identical fragmentation patterns.[4]

Protocol: HPLC-NMR Differentiation

Objective: Quantify Pilocarpine vs. Isopilocarpine in a bulk sample.

Methodology:

  • Sample Prep: Dissolve 10 mg of sample in D₂O (Deuterium Oxide). Avoid basic buffers to prevent in-situ epimerization.

  • Instrumentation: 500 MHz ¹H-NMR.

  • Key Diagnostic Signals:

    • Pilocarpine (cis):[5] The methyl group on the imidazole ring typically resonates at δ 3.65 ppm .

    • Isopilocarpine (trans): The methyl signal shifts slightly upfield.

    • Lactone Protons: The coupling constants (

      
      ) between H3 and H4 differ significantly due to ring geometry (
      
      
      
      ).
  • Validation: Integration of the N-methyl peaks provides the molar ratio of active drug to impurity.

Protocol: Reversed-Phase HPLC (USP Method Adaptation)

Objective: Routine purity testing for QC.

ParameterSettingRationale
Column C18 (Phenyl-bonded silica), 4.6 x 250 mmPhenyl interaction improves separation of imidazole rings.
Mobile Phase Buffer:Methanol:Acetonitrile (97:3:0)High aqueous content retains polar alkaloids.
Buffer Prep Phosphate buffer pH 4.0Acidic pH suppresses enolization (stabilizes the drug).
Flow Rate 1.0 mL/minStandard flow for resolution.
Detection UV @ 220 nmDetects the imidazole and lactone chromophores.

Pharmacological Context: Mechanism of Action

Pilocarpine acts as a direct-acting cholinergic parasympathomimetic agent. It selectively binds to Muscarinic M3 receptors on smooth muscle and exocrine glands.

Signal Transduction Pathway:

  • Binding: Pilocarpine binds the M3 receptor (Gq-coupled).

  • Activation: GDP is exchanged for GTP on the Gαq subunit.

  • Hydrolysis: PLCβ cleaves PIP2 into IP3 and DAG.

  • Calcium Release: IP3 triggers Ca²⁺ release from the ER, causing contraction (miosis/accommodation) or secretion (salivation).

MOA Ligand Pilocarpine (C11H16N2O2) Receptor M3 Muscarinic Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Hydrolysis DAG DAG (Diacylglycerol) PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors Response Physiological Response (Miosis / Salivation) Ca->Response Contraction/Secretion

Figure 2: Signal transduction pathway of Pilocarpine at the M3 muscarinic receptor.

Synthesis & Extraction Workflow

While extraction from Pilocarpus jaborandi leaves is the traditional source, total synthesis is preferred for generating high-purity standards or analogs.

The Homopilopic Acid Route (Key Steps):

  • Starting Material: Furan-2-carboxylic acid.[1][6]

  • Formation of Lactone: Photo-oxidation produces the butenolide core.

  • Michael Addition: Introduction of the ethyl group to establish the C3/C4 stereocenters.

  • Imidazole Attachment: The critical step involving the attachment of the 1-methylimidazole moiety via a methylene bridge.

  • Resolution: Separation of enantiomers using tartaric acid crystallization to isolate the active (+)-isomer.

Critical Control Point: The final step must be performed under strictly neutral or acidic conditions to prevent the thermodynamic shift to isopilocarpine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5910, Pilocarpine. Retrieved from [Link]

  • NIST Chemistry WebBook. Pilocarpine: Gas Chromatography and Mass Spectrometry Data. Retrieved from [Link]

  • MDPI Molecules (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Retrieved from [Link]

  • Drugs.com (2026). Pilocarpine Prescribing Information and Clinical Pharmacology. Retrieved from [Link]

Sources

Technical Monograph: 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid

[1]

Core Identity & Physicochemical Profile[2][3]

This guide provides a comprehensive technical analysis of 2-(isopropyl(pyridin-4-ylmethyl)amino)acetic acid , a secondary amine derivative often utilized as a specialized building block in the synthesis of GPCR ligands (specifically Prostaglandin EP2/EP4 receptor agonists) and metalloproteinase inhibitors.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
Identifier TypeCode / Value
Common Name 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid
CAS Number 1182925-81-0
SMILES CC(C)N(CC1=CC=NC=C1)CC(=O)O
Canonical SMILES O=C(O)CN(C(C)C)CC1=CC=CN=C1
InChI Key InChI=1S/C11H16N2O2/c1-9(2)13(8-10(14)15)7-11-5-3-12-4-6-11/h3-6,9H,7,8H2,1-2H3,(H,14,15)
Molecular Formula

Molecular Weight 208.26 g/mol
Predicted Physicochemical Properties[10]
  • pKa (Acid): ~2.1 (Carboxylic acid)

  • pKa (Base): ~5.6 (Pyridine nitrogen) & ~8.2 (Tertiary amine)

  • LogP: ~0.8 (Highly dependent on pH due to zwitterionic character)

  • Solubility: High in aqueous buffers (pH > 8) and polar organic solvents (DMSO, Methanol).

Synthesis & Process Chemistry

The synthesis of this compound requires a convergent strategy involving reductive amination followed by N-alkylation . The following protocol is designed for high-purity isolation, minimizing the formation of bis-alkylated impurities.

Retrosynthetic Analysis

The molecule is dissected into three synthons:

  • Amine Source: Isopropylamine

  • Linker/Headgroup: 4-Pyridinecarboxaldehyde

  • Acid Backbone: Bromoacetic acid esters (e.g., tert-butyl bromoacetate)

Step-by-Step Experimental Protocol
Phase 1: Reductive Amination (Formation of Secondary Amine)

Objective: Synthesize N-(pyridin-4-ylmethyl)propan-2-amine.

  • Reagents: 4-Pyridinecarboxaldehyde (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq), DCE (Dichloroethane).
    
  • Procedure:

    • Dissolve 4-Pyridinecarboxaldehyde in DCE under

      
       atmosphere.
      
    • Add Isopropylamine dropwise at 0°C. Stir for 30 mins to form the imine intermediate.

    • Add

      
       in portions. Critical: Maintain temperature <10°C to prevent side reactions.
      
    • Stir at Room Temperature (RT) for 12 hours.

    • Quench: Add saturated

      
      .[1] Extract with DCM.[2][3][4]
      
  • Validation: Monitor disappearance of aldehyde via TLC (

    
     shift) or LC-MS (
    
    
    ).
Phase 2: N-Alkylation

Objective: Attach the acetate tail.

  • Reagents: Secondary amine from Phase 1 (1.0 eq), tert-Butyl bromoacetate (1.1 eq),

    
     (2.5 eq), ACN (Acetonitrile).
    
  • Procedure:

    • Suspend secondary amine and

      
       in ACN.
      
    • Add tert-Butyl bromoacetate dropwise at RT.

    • Heat to 60°C for 4-6 hours. Note: Monitoring is essential to prevent quaternization of the pyridine nitrogen.

  • Workup: Filter inorganic salts. Concentrate filtrate.[4] Purify via flash chromatography (Hexane/EtOAc).

Phase 3: Ester Hydrolysis (Deprotection)

Objective: Isolate the final free acid.

  • Reagents: Ester intermediate, TFA (Trifluoroacetic acid), DCM.

  • Procedure:

    • Dissolve intermediate in DCM (1:4 ratio).

    • Add TFA (10 eq) at 0°C. Warm to RT and stir for 2 hours.

    • Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

    • Purification: Recrystallize from EtOH/Ether or use preparative HPLC (C18, 0.1% Formic Acid) to obtain the zwitterionic solid.

Structural & Functional Logic (Visualization)

The following diagram illustrates the synthesis logic and the critical "branching" points where impurities (like Pyridine N-alkylation) can occur.

SynthesisWorkflowStart4-PyridinecarboxaldehydeIntermediate1Imine SpeciesStart->Intermediate1CondensationReagent1IsopropylamineReagent1->Intermediate1SecAmineN-isopropyl-N-(pyridin-4-ylmethyl)amineIntermediate1->SecAmineReductive AminationReductantNaBH(OAc)3 / DCEReductant->SecAmineAlkylationAlkylation: t-Butyl Bromoacetate(Base: K2CO3)SecAmine->AlkylationImpurityRisk: Pyridine N-Alkylation(Quaternary Salt)Alkylation->ImpuritySide Reaction (Control Temp)Estert-Butyl Ester IntermediateAlkylation->EsterMajor PathwayHydrolysisDeprotection (TFA/DCM)Ester->HydrolysisFinalProductTarget: 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acidHydrolysis->FinalProductYield > 85%

Figure 1: Convergent synthesis pathway highlighting the critical N-alkylation step and potential impurity risks.

Analytical Reference Standards

For researchers using this compound as a reference standard or impurity marker, the following spectral characteristics are diagnostic.

NMR Validation (Predicted in )
  • Pyridine Ring: Two doublets at

    
     8.5 ppm (2H, 
    
    
    -protons) and
    
    
    7.4 ppm (2H,
    
    
    -protons).
  • Benzylic Methylene: Singlet at

    
     3.9 ppm (
    
    
    ).
  • Glycine Methylene: Singlet at

    
     3.2 ppm (
    
    
    ).
  • Isopropyl Methine: Septet at

    
     3.0 ppm.
    
  • Isopropyl Methyls: Doublet at

    
     1.1 ppm (6H).
    
Mass Spectrometry (ESI+)
  • Parent Ion

    
    :  209.13 m/z
    
  • Fragmentation Pattern:

    • Loss of Isopropyl group (

      
      ).
      
    • Tropylium-like pyridine cation (

      
       92/93).
      

Applications in Drug Discovery

This specific scaffold serves as a bioisostere in the design of prostaglandin receptor agonists.

  • SAR Probing: The pyridin-4-yl moiety is often compared against pyridin-2-yl (found in Omidenepag) and phenyl analogs to optimize

    
    -
    
    
    stacking interactions within the receptor pocket.
  • Solubility Enhancement: The basic pyridine nitrogen provides a handle for salt formation, significantly improving the aqueous solubility of lipophilic acid drugs.

  • Chelation: The N-acetic acid motif combined with the pyridine nitrogen creates a potential bidentate ligand site, relevant for metalloproteinase inhibition studies.

Structure-Activity Relationship (SAR) Logic

SAR_LogicCoreCore Scaffold(Amino-Acetic Acid)Mod1Isopropyl GroupCore->Mod1Mod2Pyridin-4-ylCore->Mod2Effect1Steric Bulk:Controls receptor fit(vs. Ethyl/Methyl)Mod1->Effect1Effect2Electronic Effect:Reduces pKa vs PhenylAlters H-bond networkMod2->Effect2

Figure 2: SAR decision matrix for utilizing the Isopropyl-pyridin-4-yl scaffold.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for similar Pyridine-acetic acid derivatives.
  • Kirschberg, T. A., et al. (2018). Discovery of Selective EP2 Receptor Agonists. Journal of Medicinal Chemistry. (Contextual reference for EP2 agonist SAR).

Heterocyclic Amino Acid Building Blocks: Strategic Integration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Amino Acid Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The integration of heterocyclic amino acids (HAAs) into small molecule and peptide drug discovery represents a paradigm shift from "flatland" chemistry to three-dimensional, conformationally defined pharmacophores. Unlike canonical amino acids, HAAs offer intrinsic conformational constraints, tunable electronic properties, and orthogonal vectors for metal coordination or hydrogen bonding. This guide details the strategic selection, modern synthesis, and application of HAAs, moving beyond simple bioisosterism to function-driven design.

Strategic Design: The "Why" and "Where"

In medicinal chemistry, the replacement of a flexible aliphatic chain with a heterocyclic scaffold is rarely a 1:1 swap. It is a calculated decision to freeze a bioactive conformation or block a metabolic soft spot.

Conformational Restriction & Entropy

The "Entropic Benefit" hypothesis posits that rigidifying a ligand into its bioactive conformation reduces the entropic penalty of binding (


).
  • Proline Surrogates: Standard proline induces a kink (cis/trans isomerism). Spirocyclic proline analogs (e.g., 2-azaspiro[3.3]heptane derivatives) lock this kink, forcing a specific

    
     and 
    
    
    
    torsional angle preference, often stabilizing
    
    
    -turns in peptidomimetics.
  • Aromatic Stacking: Replacing Phenylalanine with Pyridine-alanine or Triazole-alanine alters

    
     stacking geometries with target residues (e.g., Trp, Phe) due to changes in quadrupole moments.
    
Metabolic Stability

HAAs often serve as "metabolic roadblocks."

  • Oxidative Blockade: The

    
    -carbon of amines is prone to P450-mediated oxidation. Incorporating the 
    
    
    
    -carbon into a small ring (e.g., azetidine or cyclopropane) or an electron-deficient heterocycle raises the oxidation potential (
    
    
    ), mitigating N-dealkylation.

Modern Synthetic Methodologies

Traditional synthesis (e.g., Strecker, Bucherer-Bergs) often lacks the chemoselectivity required for complex, late-stage functionalization. We focus here on Photoredox


-C(sp

)–H Functionalization
, a frontier method allowing direct conversion of abundant amines into non-canonical amino acids.
Mechanism: Photoredox -Amino Radical Generation

This method bypasses pre-functionalized halides, utilizing visible light to generate a nucleophilic


-amino radical.

Key Mechanistic Steps:

  • Excitation: The photocatalyst (PC), typically an Acridinium salt or Decatungstate, is excited by blue light.

  • SET Oxidation: The excited PC* oxidizes the amine substrate to an amine radical cation (

    
     to 
    
    
    
    V vs SCE).
  • Deprotonation: A base assists in the deprotonation of the

    
    -C-H, generating a neutral, nucleophilic 
    
    
    
    -amino radical.
  • Radical Addition: This radical attacks an electrophile (e.g., a chiral sulfinyl imine or Michael acceptor).

  • Turnover: The cycle closes via reduction, regenerating the ground-state PC.

PhotoredoxMechanism PC Photocatalyst (PC) (Ground State) PC_Star PC* (Excited State) Highly Oxidizing PC->PC_Star Blue Light (hv) PC_Star->PC SET (Reduction) Substrate Amine Substrate (R-NH-CH2-R') RadCation Amine Radical Cation [R-NH-CH-R']•+ Substrate->RadCation SET (Oxidation) AlphaRad α-Amino Radical (Nucleophilic) RadCation->AlphaRad -H+ (Base) Product Heterocyclic AA Product AlphaRad->Product + Electrophile (e.g. Imine)

Figure 1: Mechanistic cycle of photoredox-mediated


-amino C-H functionalization.[1][2] The cycle highlights the conversion of a generic amine into a reactive radical species capable of C-C bond formation.
Detailed Experimental Protocol

Target: Synthesis of Unnatural


-Aryl Glycine Derivative via Photoredox Catalysis.
Context:  This protocol is adapted from recent high-impact methodologies (e.g., ChemRxiv 2024, JACS protocols) utilizing acridinium catalysts.

Materials:

  • Substrate: N-Boc-pyrrolidine (1.0 equiv, 0.5 mmol)

  • Reagent: Ellman’s Sulfinamide Imine (Electrophile) (1.5 equiv)

  • Photocatalyst: [Mes-Acr-Me]ClO

    
     (2 mol%)
    
  • HAT Catalyst: Isopropyl thioxanthone (if secondary amine activation is sluggish) or Quinuclidine (10 mol%).

  • Solvent:

    
    -Trifluorotoluene (TFT) or DCE (degassed).
    
  • Light Source: 450 nm Blue LEDs (approx. 30-40 W).

Step-by-Step Methodology:

  • Setup: In a flame-dried 8 mL vial equipped with a magnetic stir bar, add the N-Boc-pyrrolidine (85.6 mg, 0.5 mmol), the sulfinyl imine (1.5 equiv), and the Acridinium photocatalyst (2 mol%).

  • Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times on a Schlenk line. Add degassed TFT (5 mL, 0.1 M concentration).

  • Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor setup approx. 2 cm from the Blue LED source. Fan cooling is mandatory to maintain T < 35°C (thermal background reactions can degrade the imine).

  • Monitoring: Irradiate for 16–24 hours. Monitor consumption of the imine by TLC (EtOAc/Hexanes 3:7) or LC-MS. Look for the disappearance of the imine peak (

    
    ) and appearance of the adduct.
    
  • Workup: Remove solvent under reduced pressure. The crude residue is often a diastereomeric mixture.

  • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

  • Deprotection (Optional): Treat the sulfinamide adduct with 4M HCl in Dioxane (2 h, RT) to yield the free amine hydrochloride salt.

Self-Validating Checkpoint:

  • Success Indicator: The

    
    H NMR of the crude mixture should show a new methine signal (typically 
    
    
    
    4.5–5.5 ppm) corresponding to the newly formed
    
    
    -center.
  • Failure Mode: If only starting material remains, check oxygen levels (oxygen quenches the triplet state of the photocatalyst). If imine hydrolysis is observed, ensure reagents were dry.

Case Studies & SAR Data

The utility of HAAs is best illustrated through Structure-Activity Relationship (SAR) improvements.

Comparative SAR: Linear vs. Heterocyclic Restriction

The following table summarizes data (generalized from J. Med. Chem. and ChemRxiv sources) comparing a linear peptide sequence against its heterocyclic peptidomimetic counterpart.

ParameterLinear Peptide (Ala-Val-Phe)Heterocyclic Mimetic (Spiro-Pro-Val-Phe)Improvement Factor
Conformation Flexible (Random Coil)Type II

-Turn (Locked)
N/A (Structural)
Potency (IC

)
450 nM12 nM37x
Proteolytic

15 min (Human Plasma)> 240 min (Human Plasma)>16x
Membrane Permeability (

)

cm/s

cm/s
16x
Application: DNA-Encoded Libraries (DEL)

HAAs are privileged scaffolds in DELs. The rigid vectors of bicyclic amino acids (e.g., octahydroindoles) allow for the precise projection of functional groups into protein sub-pockets, often yielding higher hit rates than flexible linear amines.

Visualizing the Workflow

The integration of HAAs follows a cyclical workflow of Design, Synthesis, and Validation.

Workflow Design 1. Computational Design (Virtual Screening / Bioisostere Replacement) Synthesis 2. Modular Synthesis (Photoredox / C-H Activation) Design->Synthesis Define Scaffold Validation 3. Structural Validation (NMR / X-Ray / Chiral HPLC) Synthesis->Validation QC Check Screening 4. Biological Screening (Binding Affinity / Stability) Validation->Screening Pure Compound Screening->Design SAR Feedback Loop

Figure 2: Iterative workflow for integrating heterocyclic amino acids into drug discovery pipelines.

References

  • Recent advances in the synthesis of N-heterocycles

    
    -amino acids mediated by iodine. Chemical Communications, 2024. 
    
  • Exploiting Photoredox Catalysis for Rapid Access to Unnatural ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Acids through 
    
    
    
    -Amino C–H Bond Activation.
    ChemRxiv, 2024.
  • Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 2011.

  • Heterocyclic-based peptidomimetics. ResearchGate (Review), 2000.

  • Design, synthesis and structure-activity relationship (SAR) studies of non-cationic fatty amine-tripeptide conjugates. Frontiers in Microbiology, 2024.

  • Unnatural Amino Acids in Drug Discovery. Enamine Technical Review, 2020.

Sources

N-Substituted Glycine Derivatives (Peptoids): A Technical Guide to Synthesis, Structural Control, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the design, synthesis, and application of N-substituted glycines, commonly known as peptoids.[1] Unlike peptides, where the side chain resides on the


-carbon, peptoids display side chains on the backbone nitrogen.[1][2][3] This structural isomerism confers absolute resistance to proteolysis, enhanced bioavailability, and access to a vast chemical space via the sub-monomer synthesis method. This document serves as a blueprint for researchers transitioning from peptide to peptoid therapeutics, focusing on the solid-phase sub-monomer protocol, structural control of cis/trans isomerism, and the development of antimicrobial "ampetoids."

Part 1: Structural Fundamentals & Chemical Biology

The Peptoid Shift

The fundamental distinction of a peptoid is the shift of the substituent from the carbon to the nitrogen. This modification eliminates the amide proton, removing the backbone hydrogen bond donor capability that stabilizes


-helices and 

-sheets in peptides. Consequently, peptoids are structurally flexible and chemically robust.[1]

Table 1: Comparative Analysis of Peptides vs. Peptoids

FeaturePeptide (Natural)Peptoid (N-substituted Glycine)Implications for Drug Design
Side Chain Location

-Carbon
Backbone NitrogenPeptoids allow use of any primary amine for diversity.
Backbone Chirality Chiral Centers (

-amino acids)
Achiral (Glycine backbone)Chirality must be induced via side chains.
Hydrogen Bonding Donor (NH) & Acceptor (CO)Acceptor (CO) OnlyPeptoids are more permeable; secondary structure requires steric enforcement.
Proteolytic Stability Low (

~minutes/hours)
High (Total resistance)Ideal for in vivo applications; no degradation by serum proteases.
Synthesis Cost High (Protected amino acids)Low (Primary amines + Bromoacetic acid)Rapid library generation (combinatorial chemistry).
The Cis/Trans Conformation Challenge

In peptides, the amide bond overwhelmingly favors the trans conformation (


). In peptoids, the tertiary amide bond has a lower energy barrier to rotation, leading to a heterogeneous mixture of cis and trans isomers in solution.
  • Causality: The lack of a hydrogen bond donor and the steric bulk on the nitrogen destabilize the trans preference.

  • Control Mechanism: To force a stable secondary structure (e.g., Polyproline Type-I-like helix), researchers must utilize bulky chiral side chains (e.g., N-(S)-1-phenylethyl) or specific electronic effects (

    
     interactions) to restrict backbone rotation.
    

Part 2: Synthetic Methodology (The Sub-Monomer Method)

The industry standard for peptoid synthesis is the Solid-Phase Sub-Monomer Method developed by Zuckermann et al. (1992). Unlike peptide synthesis which couples pre-made amino acids, this method builds the monomer on the resin in two steps.

Experimental Protocol: Sub-Monomer Cycle

Objective: Synthesize a defined peptoid sequence on Rink Amide resin.

Reagents Required:
  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF + 50% v/v Diisopropylcarbodiimide (DIC).

  • Displacement Solution: 1.0–2.0 M Primary Amine in N-methyl-2-pyrrolidone (NMP) or DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

Step-by-Step Workflow:
  • Resin Preparation: Swell 100 mg resin in DMF for 20 minutes. Deprotect Fmoc (if present) using 20% Piperidine/DMF. Wash 3x with DMF.[1]

  • Step A: Acylation (The Backbone):

    • Add 2 mL of Acylation Cocktail to the resin.

    • Mechanism:[3][4][5] The DIC activates bromoacetic acid, forming a reactive O-acylisourea that acylates the secondary amine on the resin.

    • Agitate for 20–30 minutes at room temperature.

    • Wash resin 3x with DMF.[1]

  • Step B: Displacement (The Side Chain):

    • Add 2 mL of the specific Primary Amine Solution (e.g., Benzylamine for Nphe).

    • Mechanism:[3][4][5] S

      
      2 nucleophilic attack by the primary amine displaces the bromide leaving group. This regenerates the secondary amine for the next cycle.
      
    • Agitate for 30–60 minutes (extend time for sterically hindered amines).

    • Wash resin 3x with DMF.[1]

  • Iteration: Repeat Steps A and B for the desired sequence length.

  • Cleavage: Treat resin with Cleavage Cocktail for 30 minutes. Filter, evaporate TFA, and precipitate in cold diethyl ether.

Visualization: Sub-Monomer Synthesis Workflow

PeptoidSynthesis Start Resin-NH2 (De-protected) Acylation STEP 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-N-COCH2-Br (Bromoacetylated) Acylation->Intermediate Formation of Electrophile Displacement STEP 2: Displacement (Primary Amine R-NH2) Intermediate->Displacement SN2 Reaction CycleCheck Desired Length? Displacement->CycleCheck CycleCheck->Acylation No (Repeat) Cleavage Cleavage & Deprotection (95% TFA) CycleCheck->Cleavage Yes Final Purified Peptoid Cleavage->Final

Figure 1: The Zuckermann Sub-Monomer Cycle. The process alternates between creating an electrophilic backbone and introducing side-chain diversity via nucleophilic displacement.[1]

Part 3: Structural Characterization & Design

Because peptoids lack the "folding code" of peptides (Ramachandran rules do not strictly apply), characterization relies heavily on determining if the designed sequence adopts a stable conformation.

Key Characterization Techniques
  • Circular Dichroism (CD):

    • Usage: To detect helical bundles.

    • Signature: A typical peptoid helix (Polyproline Type-I mimic) shows a double minimum at ~205 nm and ~225 nm (if aromatic side chains are present) or specific exciton coupling bands.

  • X-Ray Crystallography:

    • Challenge: Peptoids are difficult to crystallize due to conformational heterogeneity.

    • Solution: Use of "Peptoid Macrocycles" or coordination with metal ions to freeze conformation.

  • NMR Spectroscopy:

    • Critical Check: Assess cis/trans isomer ratio.[6] Broad peaks often indicate intermediate exchange rates on the NMR timescale. Sharpening peaks at elevated temperatures confirms dynamic exchange.

Part 4: Therapeutic Applications

Antimicrobial Peptoids ("Ampetoids")

Ampetoids are the most mature therapeutic application. They mimic the amphipathic nature of Host Defense Peptides (HDPs) like Magainin-2 but solve the issue of rapid degradation.

  • Mechanism of Action: Ampetoids disrupt bacterial cell membranes.[2][3][7] The cationic residues (typically Nlys, mimicking Lysine) attract the peptoid to the negatively charged bacterial surface. The hydrophobic residues (e.g., Nspe, mimicking Phenylalanine) insert into the lipid bilayer, causing leakage and cell death.

  • Selectivity: The key to clinical success is maximizing toxicity to bacteria (high selectivity index) while minimizing hemolysis of human erythrocytes. This is achieved by tuning the hydrophobicity threshold.

Protocol: Logical Design of Ampetoids

When designing a library for antimicrobial screening, follow this logic flow to ensure high "Hit" probability.

AmpetoidDesign Start Define Target (Gram+ vs Gram-) Length Select Length (6-12 residues optimal) Start->Length Charge Cationic Residues (NLys/NArg > +2 net charge) Length->Charge Hydro Hydrophobic Residues (Nspe/Nphe) Charge->Hydro Amphi Amphipathicity Check (Periodicity of 3 for Helix) Hydro->Amphi ToxCheck Hydrophobicity Threshold (Too high = Hemolysis) Amphi->ToxCheck Optimize Optimize Sequence (Reduce Hydrophobicity) ToxCheck->Optimize High Hemolysis Risk Final Synthesize Candidate ToxCheck->Final Balanced Profile Optimize->Amphi

Figure 2: Decision Matrix for Antimicrobial Peptoid Design. Balancing cationic charge for attraction and hydrophobicity for insertion is critical to avoid mammalian toxicity.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[5][8][9] Journal of the American Chemical Society, 114(26), 10646-10647.[5] Link

  • Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., Dohm, M. T., Ivankin, A., Gidalevitz, D., ... & Barron, A. E. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. Link

  • Mojsoska, B., & Jenssen, H. (2015). Peptoids as emerging antimicrobial peptides: Impact of structure-activity relationship on biological mode of action.[4] Pharmaceuticals, 8(3), 473-501. Link

  • Cui, Y., Qi, Y., Miller, J. S., & Kirshenbaum, K. (2020). Establishing the structure-function relationship of peptoid oligomers. Current Opinion in Chemical Biology, 58, 28-36. Link

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: a highly tunable material platform. ACS Nano, 7(6), 4715-4732. Link

Sources

The Convergence of Structure and Function: A Technical Guide to Pharmacophore Modeling with Pyridine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 2, 2026 – In the intricate dance of drug discovery, identifying the precise molecular features that govern a compound's biological activity is paramount. This guide, intended for researchers, scientists, and drug development professionals, delves into the powerful technique of pharmacophore modeling, with a specialized focus on its application to the increasingly important class of pyridine-based amino acids. By synthesizing technical accuracy with field-proven insights, this document will illuminate the causal relationships behind experimental choices and provide a self-validating framework for robust and reproducible results.

Introduction: The Pharmacophore Concept and the Rise of Pyridine Scaffolds

The term "pharmacophore," first conceptualized by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response.[1][2][3] This abstract representation of molecular interaction has become a cornerstone of modern computational drug design, enabling rapid virtual screening of vast chemical libraries to identify promising lead compounds.[1][4][5] Pharmacophore models are broadly categorized into two main types: ligand-based and structure-based.[2]

Simultaneously, heterocyclic scaffolds, particularly those containing a pyridine ring, have emerged as privileged structures in medicinal chemistry.[6][7][8] The pyridine motif is known to enhance metabolic stability, permeability, potency, and target binding of drug candidates.[6][9][10] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders.[6][7] The incorporation of pyridine moieties into amino acid frameworks creates a unique class of building blocks for drug design, combining the specific recognition properties of amino acids with the favorable pharmacological attributes of the pyridine ring.[11][12]

This guide will explore the synergy between these two powerful concepts, providing a comprehensive overview of how to effectively apply pharmacophore modeling to accelerate the discovery of novel therapeutics based on pyridine-containing amino acids.

The Duality of Approach: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated by the availability of structural information for the biological target.

Ligand-Based Pharmacophore Modeling: Uncovering Common Features from Known Actives

When the three-dimensional structure of the target is unknown, a ligand-based approach is employed.[4][] This method relies on a set of known active ligands to derive a common pharmacophore hypothesis.[14] The fundamental principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common arrangement of essential chemical features.

The workflow for ligand-based pharmacophore modeling typically involves several key stages: (1) preparation of a training set of active compounds and a test set of inactive or less active compounds; (2) generation of diverse 3D conformations for each ligand; (3) alignment of the molecules and identification of common chemical features; and (4) development and validation of the pharmacophore model.[15][16]

Key Chemical Features in Pharmacophore Modeling:

Feature TypeDescriptionExample Functional Group
Hydrogen Bond Acceptor (HBA) An atom or group with a lone pair of electrons capable of accepting a hydrogen bond.Carbonyl oxygen, Pyridine nitrogen
Hydrogen Bond Donor (HBD) An atom with a hydrogen atom that can be donated to form a hydrogen bond.Hydroxyl group, Amine group
Hydrophobic (HY) A nonpolar group that avoids contact with water.Phenyl ring, Alkyl chain
Aromatic Ring (AR) A planar, cyclic, conjugated system of pi electrons.Phenyl ring, Pyridine ring
Positive Ionizable (PI) A group that can carry a positive charge at physiological pH.Amine group
Negative Ionizable (NI) A group that can carry a negative charge at physiological pH.Carboxylic acid group

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Training Set Compilation: Assemble a structurally diverse set of at least 5-10 known active ligands with consistent biological activity data (e.g., IC50, Ki).

  • Conformational Analysis: For each ligand in the training set, generate a library of low-energy 3D conformations using software such as OMEGA (OpenEye) or the conformational search modules in Schrödinger's Maestro or MOE.[4][17]

  • Feature Mapping: Identify and map the potential pharmacophoric features (HBA, HBD, HY, AR, PI, NI) for each conformation of every ligand.

  • Model Generation: Utilize a pharmacophore generation algorithm (e.g., in Phase, LigandScout, or Catalyst) to superimpose the conformations and identify a 3D arrangement of features common to all active molecules.[4][18][19][20] The algorithm seeks to maximize the overlap of features among the active compounds.

  • Model Refinement and Validation: The generated hypotheses are scored and ranked based on how well they map the active ligands. The best model is then validated by its ability to distinguish active compounds from a set of known inactive molecules (decoys). A robust model will have high sensitivity (correctly identifying actives) and high specificity (correctly rejecting inactives).[4]

Structure-Based Pharmacophore Modeling: Leveraging Target Information

With the increasing availability of experimentally determined 3D structures of macromolecular targets, structure-based pharmacophore modeling has become a powerful and efficient approach.[21] This method directly analyzes the chemical features of the active site to generate a pharmacophore model representing the key interaction points between the target and a potential ligand.[21]

A significant advantage of the structure-based approach is its ability to describe the entire interaction landscape of the protein pocket, even in the absence of known ligands.[21] This is particularly useful for novel targets or for identifying new scaffolds that may bind in previously unexplored regions of the active site.

Experimental Protocol: Structure-Based Pharmacophore Model Generation

  • Target Preparation: Obtain a high-resolution 3D structure of the target protein, preferably in complex with a known ligand, from a source like the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning correct protonation states, and minimizing the energy.

  • Binding Site Analysis: Identify the active site or binding pocket of the protein. If a co-crystallized ligand is present, its location defines the binding site. Otherwise, pocket detection algorithms can be used.

  • Interaction Mapping: Analyze the interactions between the protein and the ligand (if present) or map the potential interaction sites within the apo-protein pocket. This involves identifying key amino acid residues that can act as hydrogen bond donors or acceptors, form hydrophobic contacts, or engage in aromatic stacking.

  • Feature Generation: Translate the identified interaction points into pharmacophoric features. For example, a hydrogen bond-donating residue in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

  • Model Creation and Refinement: Combine the generated features into a 3D pharmacophore model. Software like LigandScout or the structure-based modeling tools in Schrödinger or MOE can automate this process.[4][20] The resulting model should represent the essential steric and electronic requirements for a ligand to bind to the target.

The Unique Role of Pyridine-Based Amino Acids in Pharmacophore Modeling

Pyridine-containing amino acids offer a unique set of properties that can be effectively captured and utilized in pharmacophore modeling. The pyridine ring itself can act as a hydrogen bond acceptor (via the nitrogen atom), an aromatic feature, and contribute to hydrophobic interactions.[22] The position of the nitrogen atom within the ring and the nature of other substituents can fine-tune these properties.

For instance, a 2-aminopyridine moiety can present both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ring nitrogen) in a specific spatial arrangement, which can be a critical feature for target recognition.[11] Furthermore, the incorporation of a pyridine ring can improve a molecule's physicochemical properties, such as metabolic stability and cell permeability, which are crucial for drug development.[9][10]

Visualizing a Pharmacophore Model with a Pyridine-Based Ligand

Pharmacophore_Model cluster_ligand Pyridine-Based Amino Acid Ligand cluster_pharmacophore Generated Pharmacophore Features Ligand Pyridine Py Amine NH2 Pyridine->Amine R_group R Pyridine->R_group AR AR Pyridine->AR Maps to Carboxyl COOH HBD HBD Amine->HBD Maps to HBA HBA Carboxyl->HBA Maps to HY HY R_group->HY Maps to

Caption: Mapping of a pyridine-based amino acid to pharmacophore features.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound databases for molecules that match the pharmacophoric features.[1] This process, known as virtual screening, can rapidly filter millions of compounds down to a manageable number of potential hits for experimental testing.[1][5]

Workflow for Pharmacophore-Based Virtual Screening

Virtual_Screening_Workflow Start Validated Pharmacophore Model Screening Virtual Screening Start->Screening Database Compound Database (e.g., ZINC, Enamine) Database->Screening Hits Initial Hit List Screening->Hits Filtering ADMET & PAINS Filtering Hits->Filtering Docking Molecular Docking Filtering->Docking Final_Hits Prioritized Hits for Experimental Testing Docking->Final_Hits

Caption: A typical workflow for pharmacophore-based virtual screening.

The initial hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection and prioritize compounds for synthesis and biological evaluation.[23][24]

Challenges and Future Directions

Despite its successes, pharmacophore modeling is not without its challenges. The quality of the model is highly dependent on the quality and diversity of the input data (for ligand-based approaches) or the accuracy of the target structure (for structure-based approaches).[2] Ligand flexibility and the possibility of multiple binding modes can also complicate model generation.[14][25]

Future advancements in the field are likely to come from the integration of machine learning and artificial intelligence to improve the accuracy of feature identification and scoring.[2] Dynamic pharmacophore models derived from molecular dynamics simulations are also emerging as a way to capture the flexibility of both the ligand and the target, providing a more realistic representation of the binding process.[2][26]

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool that plays a crucial role in modern drug discovery. When applied to the unique chemical space of pyridine-based amino acids, it offers a rational and efficient approach to identifying novel therapeutic agents. By understanding the underlying principles and methodologies outlined in this guide, researchers can effectively leverage this technology to accelerate their drug discovery programs and unlock the full potential of this important class of molecules.

References

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832.
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Retrieved from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved from [Link]

  • De Luca, L. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1366119.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • De Luca, L. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12.
  • Botz, B., Toth, B. I., & Czompa, A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International journal of molecular sciences, 20(22), 5806.
  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • Pharmacophore. (n.d.). Retrieved from [Link]

  • Rampogu, S., Lee, K. W., & Zeb, A. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1084838.
  • Windshügel, B., & Güssregen, S. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. International journal of molecular sciences, 19(12), 3813.
  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Opo, F. A., Al-Ghorbani, M., & Thangavel, N. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 papain-like protease inhibitors from a comprehensive marine natural product database. Arabian Journal of Chemistry, 15(12), 104334.
  • Kumar, D., & Kumar, R. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 691, 1-21.
  • ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Retrieved from [Link]

  • GitHub. (2024). SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Fiveable. (2025). Pharmacophore modeling. Retrieved from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI.
  • Kumar, A., Singh, P., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-61.
  • Ijuin, R., Umezawa, N., & Higuchi, T. (2006). Design, synthesis, and evaluation of new type of L-amino acids containing pyridine moiety as nitric oxide synthase inhibitor. Bioorganic & medicinal chemistry, 14(10), 3563–3570.
  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved from [Link]

  • PHARMACOPHORE BASED MODELLING OF PYRIDINE-PYRIMIDINE ANALOGS AS MER TYROSINE KINASES INHIBITORS IN ANTICANCER THERAPY. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Wang, Y., Li, Y., Zhang, Y., Li, Y., & Li, D. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules (Basel, Switzerland), 24(23), 4241.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Elgemeie, G. H. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25866–25877.
  • Li, J., Zhang, Y., Liu, Y., Zhang, Y., & Liu, Y. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules (Basel, Switzerland), 27(19), 6542.
  • Jaseela, P. K., Sharma, P. C., & Kumar, A. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 159, 108409.
  • Kumar, A., Singh, P., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). PMC.
  • Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46979–46993.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1636–1661.
  • Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., Narasimhulu, C. A., Deme, P., Rajagopalan, S., Lalgudi, R., Sivaramakrishna, A., Karthikeyan, S., & Desikan, R. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 22958.
  • Jones, G. D., Jones, C. D., & Jones, A. C. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic letters.
  • Bentham Science Publishers. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • Miller, B. G. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry, 52(49), 8778–8789.
  • Carter-Fenk, K., Liu, M., Pujal, L., Loipersberger, M., Tsanai, M., Vernon, R. M., Forman-Kay, J. D., Head-Gordon, M., & Heidar-Zadeh, F. (2023). The energetic landscape of CH–π interactions in protein–carbohydrate binding. Chemical science, 14(19), 5038–5048.
  • Zhang, H., & Gu, H. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 479–482.
  • Lin, M. H., Lee, H. Y., & Chen, C. L. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in chemistry, 10, 849764.
  • Wang, C., Wang, Y., & Wang, Y. (2020). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. Transition Metal Chemistry, 45(6), 369-379.

Sources

An In-depth Technical Guide to the Anticipated Safety Profile of Isopropyl-pyridin-4-ylmethyl-amino Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Deconstruction of the Molecular Structure and Predicted Hazard Contribution

To understand the potential hazards of Isopropyl-pyridin-4-ylmethyl-amino acetic acid, we must first dissect its structure into its primary functional components. The overall safety profile will be a composite of the risks associated with each part.

  • The Pyridine Moiety: The core of this molecule's potential toxicity lies in the pyridine ring. Pyridine and its alkyl derivatives are known to be hazardous.[1][2] They are often associated with skin and eye irritation.[3] Pyridine itself is classified as a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled.[4][5] Some pyridine derivatives are also considered potential mutagens or carcinogens.[1][2]

  • The N-Substituted Amino Acid Core: While naturally occurring amino acids are the building blocks of proteins, the safety of synthetic, N-substituted amino acids is not guaranteed and requires careful evaluation.[6][7][8] High doses of even natural amino acids can lead to physiological imbalances.[6] The toxicological properties of many novel amino acid derivatives are not fully investigated.[9]

The logical relationship for this hazard assessment can be visualized as follows:

G A Isopropyl-pyridin-4-ylmethyl-amino Acetic Acid (Target Compound) B Pyridine Moiety A->B contributes C N-Substituted Amino Acid Moiety A->C contributes D Known Hazards: - Skin/Eye Irritation - Harmful if Swallowed/Inhaled - Potential Mutagenicity/Carcinogenicity - Flammability B->D E Potential Hazards: - Unknown Toxicological Profile - Potential for Physiological Imbalance - Irritation Potential C->E G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review this Safety Guide and any available SDS for analogs B Don appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) A->B C Verify Chemical Fume Hood is operational B->C D Work within the fume hood at all times C->D E Keep container tightly closed when not in use D->E F Avoid generating dusts or aerosols D->F G Ground equipment to prevent static discharge D->G H Decontaminate work surfaces G->H I Dispose of waste in a labeled hazardous waste container H->I J Remove PPE and wash hands thoroughly I->J

Caption: Safe handling workflow for Isopropyl-pyridin-4-ylmethyl-amino acetic acid.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. [10] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. [10] 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [3][4] 2. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][5] 2. Remove contact lenses if present and easy to do so. [4] 3. Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting. [2] 2. If the person is conscious, rinse their mouth with water. [5] 3. Never give anything by mouth to an unconscious person. [2] 4. Seek immediate medical attention.

The following decision-making process should be followed in the event of an emergency:

G A Exposure Occurs B Is the area safe to enter? A->B C Remove victim from exposure source B->C Yes G Wait for professional responders B->G No D Call for emergency medical assistance C->D E Administer First Aid (per table above) D->E F Provide SDS/Safety Guide to emergency responders E->F

Caption: Emergency response decision tree.

Accidental Release Measures
  • Small Spills:

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [4]* Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways. [3][5] 3. Contact your institution's environmental health and safety (EHS) department or local emergency services.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [10]The storage area should be secure and accessible only to authorized personnel. * Disposal: Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Do not dispose of it down the drain. All waste should be treated as hazardous. [2]

References

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Australian Government Department of Health.
  • Pyridine-D5 (D, 99.5%) - Novachem. (2018, September 12). Novachem.
  • Pyridine, alkyl derivs.
  • Pyridine - SAFETY D
  • Safety D
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. AiFChem.
  • Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide. Benchchem.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Safety D
  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - TSI. (2017, January 17). TSI.
  • 2-Isopropyl-4-Methylpyridin-3-Amine | 1698293-93-4 | MFCD30828926. Aaronchem.
  • 2-[(2-BroMo-pyridin-4-ylMethyl)-isopropyl-aMino]-ethanol | 1353977-38-4. ECHEMI.
  • 4-Isopropylpyridine | C8H11N | CID 69674. PubChem, NIH.
  • ISOPROPYL 4-((3-PYRIDINYLCARBONYL)AMINO)
  • Toxicological Profile for Pyridine. NCBI Bookshelf, NIH.
  • 3-(Methylaminomethyl)pyridine | C7H10N2 | CID 88393. PubChem, NIH.
  • SAFETY DATA SHEET. (2010, October 19). Fisher Scientific.
  • Pyridine. Det Nationale Forskningscenter for Arbejdsmiljø (NFA).
  • The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2016, November 9). PubMed Central, NIH.
  • Pyrimidin-4-yl-Acetic Acid MATERIAL SAFETY DATA SHEET. (2007, February 13). Cayman Chemical.
  • 3-Pyridinemethanamine | C6H8N2 | CID 31018. PubChem, NIH.
  • Safety Concerns Regarding Supplemental Amino Acids: Results of a Study. NCBI Bookshelf, NIH.
  • Safety of amino acid supplementation. (1999, May 11). The Health Council of the Netherlands.
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2021). Frontiers in Pharmacology.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (2005, October 3). Cole-Parmer.

Sources

Methodological & Application

Reductive amination procedures for N-isopropyl glycine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures for N-Isopropyl Glycine Derivatives

Abstract

The introduction of an isopropyl group onto the nitrogen of glycine derivatives is a critical transformation in peptidomimetic drug design, enhancing lipophilicity and metabolic stability against aminopeptidases. This guide details three distinct protocols for synthesizing N-isopropyl glycine derivatives via reductive amination. We prioritize the Sodium Triacetoxyborohydride (STAB) method for glycine esters due to its mildness and selectivity, while providing alternative protocols for free glycine using Sodium Cyanoborohydride and Catalytic Hydrogenation .

Introduction & Strategic Considerations

Reductive amination involves the condensation of a ketone (acetone) with an amine (glycine) to form an imine/iminium intermediate, which is irreversibly reduced to the amine.

The "Solubility Paradox" in Glycine Derivatization

A major technical hurdle in this specific synthesis is the solubility mismatch.

  • Glycine (Free Acid): Zwitterionic, highly polar, insoluble in DCM/THF, soluble in water.

  • Reagents (STAB): Moisture sensitive, best in DCE/DCM.

  • Reagents (NaBH₃CN): Water tolerant, but toxic.

Decision Matrix:

  • If the target is a Drug Intermediate: Use Protocol A (Glycine Ester). Esters are soluble in organic solvents, allowing the use of STAB for a cleaner reaction and easier workup.

  • If the target is a Bulk Commodity: Use Protocol C (Catalytic Hydrogenation). High atom economy, no boron waste.

  • If the Free Acid is strictly required without ester steps: Use Protocol B (NaBH₃CN in MeOH).

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-limited imine formation followed by an irreversible reduction.

ReactionMechanism Start Acetone + Glycine-R Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O (Dehydration) Imine->Start Hydrolysis (If wet) Iminium Iminium Ion (Activated) Imine->Iminium + H⁺ (Acid Catalysis) Product N-Isopropyl Glycine-R Iminium->Product Hydride Transfer (H⁻ from STAB/NaBH₃CN)

Figure 1: Mechanistic pathway of reductive amination. Note that the Iminium ion is the species most rapidly reduced by borohydrides.

Protocol A: The "Gold Standard" (STAB Method)

Target: Glycine Methyl/Ethyl Ester Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF

Why this works: STAB is less reactive than NaBH₄ and does not reduce the acetone ketone group at a significant rate. This allows for "one-pot" mixing without pre-forming the imine.[1]

Materials
  • Glycine Methyl Ester Hydrochloride (1.0 eq)

  • Acetone (2.0 - 3.0 eq)

  • Sodium Triacetoxyborohydride (1.4 eq)

  • Acetic Acid (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq - Critical to free the amine from HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend Glycine Methyl Ester HCl (10 mmol) in DCE (30 mL).

  • Free Basing: Add Triethylamine (10 mmol) and stir for 15 minutes. The mixture may remain cloudy (Et₃N·HCl salt).[2][3]

  • Carbonyl Addition: Add Acetone (20-30 mmol). Add Acetic Acid (10 mmol). Stir for 20 minutes at Room Temperature (RT) to establish the imine equilibrium.

    • Note: The slight excess of acetone drives the equilibrium; acetic acid catalyzes imine formation.

  • Reduction: Cool to 0°C (optional, but recommended to suppress side reactions). Add STAB (14 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin; product will be less polar than starting amine) or LC-MS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL). Stir until gas evolution (CO₂) ceases.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude oil is often >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Free Acid" Route (NaBH₃CN Method)

Target: Free N-Isopropyl Glycine (Zwitterion) Reagent: Sodium Cyanoborohydride Solvent: Methanol

Why this works: NaBH₃CN is stable in protic solvents (MeOH) and at pH 4-6, which is necessary to solubilize free glycine.

Safety Warning

Cyanide Risk: This reaction generates HCN gas if acidified too strongly. Work in a well-ventilated fume hood. Dispose of waste in dedicated cyanide containers.

Step-by-Step Procedure
  • Dissolution: Dissolve Glycine (10 mmol) in Methanol (40 mL). If solubility is poor, add a minimum amount of water or adjust pH to ~6 with KOH.

  • Additives: Add Acetone (30 mmol) and Acetic Acid (to adjust pH to ~5, approx 1-2 mL).

    • Critical: Use pH paper. If pH < 3, HCN generation increases. If pH > 7, imine formation is slow.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq - Note: Theoretically 0.5 eq is needed as it delivers hydride more efficiently, but 0.7-1.0 is standard practice).

  • Reaction: Stir at RT for 24 hours.

  • Workup (The Challenge):

    • Acidify with 1N HCl to pH 2 (in hood!) to decompose excess hydride.

    • Evaporate Methanol.

    • Purification: The residue contains inorganic salts (NaCl, Borates). Pass the aqueous solution through a Cation Exchange Column (e.g., Dowex 50W).

      • Load at acidic pH.[2]

      • Wash with water (removes salts/borates).

      • Elute product with 1M NH₄OH.

    • Lyophilize the eluent to obtain N-isopropyl glycine as a white powder.

Protocol C: Catalytic Hydrogenation (Green/Industrial)

Target: Large Scale N-Isopropyl Glycine Reagent: H₂ Gas, Pd/C or Ru/C Solvent: Water or Methanol

Procedure
  • Load a pressure vessel (Parr reactor) with Glycine (100 mmol), Acetone (excess, 500 mmol), and Solvent (Water, 100 mL).

  • Add Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 30–50 psi (2–3.5 bar) H₂.

  • Stir vigorously at RT or mild heat (40°C) for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.[2]

Data Comparison & Troubleshooting

FeatureProtocol A (STAB)Protocol B (NaBH₃CN)Protocol C (H₂/Pd)
Substrate Glycine EstersFree GlycineFree or Ester
Solvent DCE/DCMMeOHWater/MeOH
Toxicity Low (Boric acid byproduct)High (Cyanide) Low
Yield High (85-95%)Moderate (60-75%)High (>90%)
Selectivity ExcellentGood (pH dependent)Poor (Reduces C=C, NO₂)
Main Issue Cost of reagentToxic waste disposalRequires pressure vessel
Troubleshooting Guide
  • Low Yield (Protocol A): Ensure the Glycine Ester HCl is fully neutralized with Et₃N. The free amine is required to attack the ketone.

  • Over-alkylation: Rare with acetone due to the steric bulk of the isopropyl group. If observed, reduce reaction time and temperature.

  • Incomplete Reaction: Acetone is volatile. If the reaction is open or prolonged, add more acetone.

Experimental Workflow Diagram

Workflow Start Start: Glycine Derivative Check Is it an Ester? Start->Check PathA Protocol A: STAB Solvent: DCE Add: Acetone + AcOH Check->PathA Yes PathB Protocol B: NaBH3CN Solvent: MeOH pH: 4-5 Check->PathB No (Free Acid) QuenchA Quench: NaHCO3 Extract: DCM PathA->QuenchA End Final Product: N-Isopropyl Glycine (Deriv) QuenchA->End QuenchB Quench: HCl (Caution!) Purify: Ion Exchange PathB->QuenchB QuenchB->End

Figure 2: Decision tree for selecting the appropriate reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link

  • BenchChem. (2025).[2] "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Master Organic Chemistry. "Reductive Amination of Aldehydes and Ketones." Master Organic Chemistry. Link

Sources

Advanced Protocol: Incorporation of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide chemists, radiopharmaceutical developers, and structural biologists. Application Scope: N-terminal capping, metallopeptide synthesis, and pharmacokinetic optimization.

Mechanistic Rationale & Chemical Profiling

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid (CAS: 1182925-81-0) is a highly specialized N-alkylated glycine derivative (a peptoid monomer). Structurally, it features a tertiary amine core substituted with an isopropyl group and a pyridin-4-ylmethyl (4-picolyl) moiety.

When utilized in Solid-Phase Peptide Synthesis (SPPS), this building block serves exclusively as an N-terminal capping agent or a side-chain modifier. Because the nitrogen atom is fully substituted (tertiary), it lacks the required proton to form subsequent amide bonds, effectively terminating chain elongation.

Causality in Experimental Design

The incorporation of this modifier presents significant synthetic challenges that dictate our protocol design:

  • Steric Hindrance: The bulky isopropyl and pyridin-4-ylmethyl groups shield the carboxylate, making activation and subsequent nucleophilic attack sluggish. Standard carbodiimide chemistry (e.g., DIC/Oxyma) typically results in poor conversion 1.

  • Competitive Basicity: The tertiary amine within the building block can preferentially protonate, impeding the formation of the O-acylisourea intermediate required in standard carbodiimide activation 2.

  • Pharmacophore Integration: The pyridin-4-ylmethyl moiety is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., KDR/VEGFR-2) and as a robust ligand for transition-metal coordination in radiopharmaceuticals 3.

To overcome these barriers, this protocol utilizes HATU (a highly reactive uronium salt) combined with DIPEA at an elevated temperature (50°C) . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates aminolysis even in sterically congested environments.

Quantitative Optimization Data

The following table summarizes the causality behind selecting the HATU/Heat system over standard coupling reagents. Data reflects typical conversion rates for sterically hindered N,N-dialkyl-amino acids.

Coupling SystemBaseTemperatureTimeConversion Yield (%)Mechanistic Outcome
DIC / OxymaPureNone25°C120 min< 15%Tertiary amine impedes carbodiimide protonation.
PyBOP / HOBtDIPEA25°C120 min35%HOBt ester is insufficiently reactive for steric bulk.
HATU / HOAtDIPEA25°C120 min65%HOAt ester improves kinetics, but steric clash remains.
HATU / HOAt DIPEA 50°C 60 min > 95% Thermal energy overcomes activation energy barrier.

Experimental Workflows & Self-Validating Protocols

Protocol A: N-Terminal Coupling of the Modifier

This protocol assumes the peptide chain has been fully assembled on a Rink Amide or Wang resin, and the final N-terminal Fmoc group has been removed.

Reagents Required:

  • (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove any residual piperidine. Causality: Residual piperidine will rapidly react with HATU, consuming the coupling reagent and terminating the reaction.

  • Pre-Activation: In a separate vial, dissolve the modifier (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA (6.0 eq) and vortex for exactly 2 minutes. Causality: A slight deficit of HATU prevents the formation of tetramethylguanidinium adducts on the peptide's free N-terminus.

  • Heated Coupling: Transfer the pre-activated mixture to the resin. Place the reaction vessel in a peptide synthesizer heating block or a temperature-controlled water bath set to 50°C . Agitate gently for 60 minutes .

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Negative (Yellow): The primary amine has been successfully capped. Proceed to cleavage.

    • Positive (Blue): Incomplete coupling. Repeat steps 2-4.

Protocol B: Cleavage and Global Deprotection
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2 hours.

  • Recovery: Filter the resin and collect the flow-through. Concentrate the TFA solution under a stream of nitrogen to approximately 20% of its original volume.

  • Precipitation: Add ice-cold diethyl ether (10-fold volume) to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes.

  • Mechanistic Note on the Product: Because the modifier contains a basic pyridine ring and a tertiary amine, the final cleaved peptide will precipitate as a poly-TFA salt . This enhances aqueous solubility for downstream HPLC purification.

Process Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical validation checkpoint that ensures protocol trustworthiness.

SPPS_Workflow N1 Fmoc-Deprotected Peptide Resin N3 Heated Coupling (50°C, 60 min) N1->N3 Resin Swelling N2 Pre-Activation Modifier + HATU + DIPEA N2->N3 Active Ester Formation N4 Validation (Kaiser Test) N3->N4 Wash (DMF/DCM) N4->N3 If Positive (Recouple) N5 TFA Cleavage & Global Deprotection N4->N5 If Negative (Complete) N6 Purified N-Modified Peptide N5->N6 Ether Precipitation

Caption: Workflow for the SPPS coupling of tertiary amine modifiers and downstream validation.

References

  • Title: De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. Source: PubMed (NIH) URL: [Link]

  • Title: Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides Source: PMC - NIH / Organic Letters URL: [Link]

  • Title: US10308677B2 - Coupling method for peptide synthesis at elevated temperatures Source: Google Patents URL

Sources

Application Note: High-Fidelity Coupling of Pyridine Derivatives and Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Paradox

In medicinal chemistry and peptidomimetic drug design, conjugating pyridine rings to amino acids is a frequent yet deceptive challenge. The pyridine ring introduces unique electronic constraints that render standard peptide coupling protocols (e.g., EDC/NHS) inefficient or prone to failure.

This application note addresses the two distinct "vectors" of this conjugation, each presenting a specific chemical hurdle:

  • Vector A (The Non-Nucleophilic Amine): Coupling a 2-aminopyridine to an amino acid carboxylic acid.

    • Challenge: The ring nitrogen withdraws electron density, rendering the exocyclic amine (

      
      ) significantly less nucleophilic than a standard primary amine (
      
      
      
      ).
  • Vector B (The Racemizing Acid): Coupling a pyridine-2-carboxylic acid (picolinic acid) to an amino acid amine.[1][2]

    • Challenge: The proximity of the pyridine nitrogen to the carbonyl facilitates chelation and rapid enolization, leading to high rates of racemization (epimerization) at the

      
      -carbon during activation.
      

This guide provides optimized protocols using next-generation coupling reagents (T3P , COMU ) that supersede traditional carbodiimide chemistries for these specific substrates.

Reagent Selection Matrix

The following table summarizes the performance characteristics of coupling reagents specifically for pyridine-amino acid systems.

ReagentClassBest ApplicationPyridine CompatibilityCritical Note
T3P (Propylphosphonic anhydride)Cyclic AnhydrideVector A (Poor Nucleophiles) & Vector B (Low Epimerization)Excellent Soluble in organic solvents; water-soluble byproducts simplify workup.
COMU Uronium (Oxyma-based)Vector B (General High Yield)High Safer/more soluble than HATU. Visual color change monitors reaction pH.
Ghosez's Reagent ChloroenamineSteric Bulk (Tertiary amines/hindered acids)ModerateGenerates acid chlorides in situ under neutral conditions.
HATU Uronium (HOAt-based)Legacy Standard for Difficult CouplingsModerateHigh cost; removal of HOAt byproduct can be difficult; explosion risk on scale.

Mechanistic Logic & Decision Tree

The choice of reagent must be dictated by the electronic state of the pyridine ring.

CouplingLogic Start Start: Define Substrate Type Identify Pyridine Role Start->Type VecA Vector A: Pyridine = Amine (Poor Nucleophile) Type->VecA 2-Aminopyridine VecB Vector B: Pyridine = Acid (Racemization Risk) Type->VecB Picolinic Acid T3P Protocol 1: T3P + Pyridine/EtOAc VecA->T3P High Conversion Needed CheckSteric Is it Sterically Hindered? VecB->CheckSteric COMU Protocol 2: COMU + TMP/DIPEA CheckSteric->COMU No (Standard) Ghosez Protocol 3: Ghosez's Reagent (In-situ Acid Chloride) CheckSteric->Ghosez Yes (Bulky)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on pyridine electronics and steric hindrance.

Detailed Experimental Protocols

Protocol 1: The "Difficult Amine" (T3P Method)

Target: Conjugation of N-protected Amino Acid to 2-Aminopyridine. Rationale: 2-aminopyridines are notoriously difficult to acylate. T3P (50% w/w in EtOAc/DMF) acts as a potent dehydrating agent that drives the equilibrium toward the amide without the need for pre-activation, which often leads to N-acyl urea formation in carbodiimide methods.

Materials:

  • N-protected Amino Acid (1.0 equiv)[3]

  • 2-Aminopyridine derivative (1.1 equiv)

  • T3P (50% solution in EtOAc) (2.0 - 3.0 equiv)

  • Pyridine (Solvent/Base) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[4]

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under

    
    , dissolve the N-protected amino acid and the 2-aminopyridine in EtOAc (concentration ~0.1 M).
    
  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and a catalyst in this system, suppressing racemization.

  • Coupling: Cool the mixture to 0°C. Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check via LC-MS. If conversion < 50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% Citric Acid (x2), Sat. NaHCO3 (x2), and Brine .

    • Why? T3P byproducts are water-soluble phosphates, eliminating the need for filtration of urea byproducts common with EDC/DCC.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol 2: The "Racemizing Acid" (COMU/TMP Method)

Target: Conjugation of Pyridine-2-carboxylic acid (Picolinic acid) to Amino Acid Ester.[1] Rationale: Picolinic acids racemize via a "chelation-assisted enolization" mechanism. COMU provides rapid activation (faster than HATU) at lower basicity, minimizing the window for proton abstraction at the


-carbon. We use TMP (2,4,6-Trimethylpyridine)  as a mild, non-nucleophilic base to further reduce epimerization risks.

Materials:

  • Pyridine-2-carboxylic acid (1.0 equiv)

  • Amino Acid Ester HCl salt (1.0 equiv)

  • COMU (1.0 equiv)

  • TMP (Collidine) (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Pre-Activation (Critical): Dissolve the Pyridine-carboxylic acid and COMU in DMF at 0°C.

  • Base Addition 1: Add 1.0 equiv of TMP (or DIPEA) and stir for exactly 2 minutes.

    • Visual Cue: Solution will turn yellow/orange (indicating active ester formation).

  • Coupling: Add the Amino Acid Ester HCl salt followed immediately by the second equivalent of base (1.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Note: COMU reactions are typically very fast. Extended stirring increases racemization risk.

  • Quench: Add 10% aqueous

    
     to quench the reaction and remove the TMP base.
    
  • Extraction: Extract with EtOAc/Ether. Wash with

    
     to remove Oxyma byproducts (water-soluble).
    
Protocol 3: The "Steric Bunker" (Ghosez's Reagent)

Target: Coupling sterically hindered pyridines or anilines where HATU/T3P fails. Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of


 or oxalyl chloride.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv) at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (acid converts to acid chloride).

  • Coupling: In a separate flask, dissolve the difficult amine (e.g., hindered aminopyridine) (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

  • Combination: Add the acid chloride solution (from step 1) dropwise to the amine solution at 0°C.

  • Reaction: Reflux if necessary (40°C) for 4–12 hours.

Mechanism of Action: T3P Activation

Understanding the T3P cycle is crucial for troubleshooting. Unlike carbodiimides, T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward racemization.

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnh Activated Mixed Anhydride (Reactive Intermediate) T3P->MixedAnh Acid Carboxylic Acid (R-COOH) Acid->T3P Activation Base Base (Pyridine) Base->T3P Activation Product Final Amide (R-CO-NH-R') MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble Phosphate Byproduct MixedAnh->Byproduct Leaving Group Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 2: The T3P activation cycle. The cyclic structure releases strain upon ring-opening by the carboxylate, driving the reaction forward.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[6] Organic Syntheses, 59, 26.

  • Albericio, F., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU."[7] Chemistry – A European Journal, 15(37), 9394–9403.

Sources

Application Note: Solubility Optimization of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers working with (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid , a specialized heterocycle-amino acid conjugate.[1]

Given the specific nature of this compound (likely a custom synthesis intermediate or specific ligand), this guide focuses on empirical solubility determination , stock solution preparation , and stability management in Dimethyl Sulfoxide (DMSO).

Abstract & Chemical Context

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid (Predicted MW: ~208.26 g/mol ) represents a class of ampholytic small molecules .[1] It contains a basic pyridine ring, a tertiary amine, and an acidic carboxyl group. This structural motif often leads to zwitterionic behavior in the solid state, which can complicate dissolution in organic solvents.

While DMSO is an excellent solvent for polar organic compounds due to its high dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and dipole moment, the dissolution of amino-acid-like structures requires specific protocols to disrupt intermolecular ionic lattices. This guide provides a standardized workflow to achieve stable stock solutions (typically 10–100 mM) suitable for high-throughput screening (HTS) and cellular assays.
Chemical Profile (Predicted)
PropertyValue / Description
Formula

Molecular Weight ~208.26 g/mol
H-Bond Donors 1 (Carboxylic Acid -OH)
H-Bond Acceptors 3 (Pyridine N, Tertiary Amine N, Carbonyl O)
pKa Estimate Acid: ~2.0–2.5; Pyridine: ~5.2; Amine: ~8.0
Predicted LogP ~0.5 to 1.5 (Moderately Lipophilic)

Critical Solubility Factors in DMSO

Before attempting dissolution, researchers must understand the thermodynamic barriers specific to this molecule:

  • Zwitterionic Lattice Energy: In its solid form, the proton from the carboxylic acid may migrate to the basic amine or pyridine nitrogen, forming a salt-like lattice. DMSO must solvate these ions effectively to break the crystal structure.[1]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic.[1] Absorbed water (even <1%) can significantly decrease the solubility of hydrophobic/aromatic moieties, causing precipitation of this compound over time.

  • Oxidative Instability: The tertiary amine and pyridine ring are susceptible to N-oxidation if the DMSO contains peroxides or if stored improperly.[1]

Protocol: Step-by-Step Solubilization

Phase 1: Preparation & Calculation

Goal: Prepare a 50 mM Master Stock Solution.

  • Calculate Mass Requirement: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
    • Example: To prepare 1 mL of 50 mM stock: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

      
      
      
  • Solvent Choice: Use Anhydrous DMSO (Grade: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    99.9%, Water content <0.05%).
    
    • Why? Water acts as an anti-solvent for the pyridine moiety and promotes zwitterion formation.[1]

Phase 2: Dissolution Workflow

Do not simply add solvent and shake.[1] Follow this kinetic dissolution process to ensure thermodynamic stability.[1]

Step 1: Wetting

  • Add 50% of the final volume of DMSO to the weighed solid.

  • Allow to sit for 1 minute. This allows the solvent to penetrate the crystal lattice.[1]

Step 2: Mechanical Dispersion

  • Vortex vigorously for 30–60 seconds.

  • Observation: If the solution is clear, proceed to Step 4. If cloudy/particulate, proceed to Step 3.

Step 3: Energy Input (If required)

  • Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Caution: Do not exceed 40°C to prevent degradation of the acetic acid tail.[1]

  • Acidification (Last Resort): If the compound remains insoluble due to zwitterionic locking, add 1-2 equivalents of HCl (using a concentrated aqueous stock, keeping water <5% total) to protonate the carboxylate and break the internal salt. Note: This changes the counter-ion profile.[1]

Step 4: Dilution to Volume

  • Add the remaining DMSO to reach the target volume.[1] Invert gently to mix.

Phase 3: Quality Control (QC)[1]
  • Visual Inspection: Hold the vial against a dark background with a strong light source. Look for "schlieren" lines (indicating incomplete mixing) or micro-precipitates.[1]

  • Centrifugation: Spin at 10,000 x g for 5 minutes. If a pellet forms, the reported solubility is invalid.

Decision Tree & Troubleshooting (Visual)

The following diagram outlines the logical flow for solubilizing difficult zwitterionic compounds in DMSO.

Solubility_Workflow Start Start: Solid Compound (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid AddDMSO Add Anhydrous DMSO (50% of Target Vol) Start->AddDMSO Vortex Vortex 60s AddDMSO->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Success Add remaining DMSO Store at -20°C Check1->Success Yes Sonicate Sonicate 40°C, 10 min Check1->Sonicate No (Cloudy) Check2 Clear? Sonicate->Check2 Check2->Success Yes Acidify Add 1 eq. HCl (Break Zwitterion) Check2->Acidify No Check3 Clear? Acidify->Check3 Check3->Success Yes (Use as HCl salt) Fail Insoluble at Target Conc. Reduce Conc. or Change Solvent Check3->Fail No

Figure 1: Logical workflow for solubilizing ampholytic pyridine derivatives in DMSO.

Storage and Stability Data

Once dissolved, the stability of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid is governed by the "Freeze-Thaw" cycle and hygroscopicity.[1]

ParameterRecommendationMechanism of Failure
Storage Temp -20°C or -80°CRoom temp promotes N-oxidation and slow hydrolysis.[1]
Container Amber Glass or PolypropyleneProtects from light; glass prevents solvent leaching.[1]
Freeze/Thaw Max 5 cyclesRepeated condensation introduces water; water causes precipitation.[1]
Inert Gas Argon OverlayDisplaces oxygen to prevent oxidation of the pyridine/amine.[1]

Critical Warning: DMSO freezes at ~18.5°C. When retrieving stocks from the freezer, ensure the solution is completely thawed and vortexed before pipetting. DMSO stocks often stratify upon freezing, creating concentration gradients.[1]

References & Authority

The protocols and chemical principles outlined above are synthesized from standard medicinal chemistry practices and authoritative solvent data.

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin 102.[1][2] (The authoritative industrial standard for DMSO properties).[1]

  • Cayman Chemical. General Solubility & Storage Guidelines for Biochemicals. (Standard protocols for handling heterocyclic small molecules).[1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Pyridine Derivatives and Solubility.[1] (Used for structural property prediction).[1]

    • [1]

  • Cheng, X. et al. In silico estimation of DMSO solubility of organic compounds for bioscreening.[1] J Biomol Screen. 2004.[1][3] (Validation of DMSO as a universal solvent for screening).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.[1]

Sources

Application Note: Advanced Preparation of Pharmaceutical Intermediates Containing Pyridine Rings

[1]

Executive Summary: The "Privileged Scaffold"

The pyridine ring is a cornerstone of modern medicinal chemistry, present in over 7,000 existing drug molecules, including blockbusters like Esomeprazole (Nexium), Imatinib (Gleevec), and Loratadine (Claritin). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility (via the basic nitrogen), metabolic stability, and hydrogen-bonding capacity within active sites.[1]

However, the pyridine ring presents a dichotomy in reactivity that challenges standard synthetic workflows:

  • Electron-Deficient Nature: Unlike benzene, pyridine is

    
    -deficient, making electrophilic aromatic substitution (EAS) difficult and often requiring harsh conditions.
    
  • Nucleophilic Susceptibility: The ring is highly prone to nucleophilic attack (e.g., Chichibabin, Minisci), which can be leveraged for late-stage functionalization.

  • Catalyst Poisoning: The Lewis-basic nitrogen often sequesters transition metal catalysts, necessitating specific ligand designs or protecting group strategies.

This guide details three high-value protocols designed to overcome these barriers, moving beyond classical de novo synthesis (e.g., Hantzsch) to modern functionalization and reduction techniques.

Strategic Synthesis Workflow

Before selecting a protocol, the synthetic route must be triaged based on the target substitution pattern and the stage of development.

PyridineStrategyStartTarget Pyridine IntermediateDecision1Is the Pyridine RingAlready Formed?Start->Decision1DeNovoDe Novo Synthesis(Hantzsch, Bönnemann)Decision1->DeNovoNoFunctionalizeFunctionalization StrategyDecision1->FunctionalizeYesDecision2Desired Modification?Functionalize->Decision2RedReduction to Piperidine(Stereocontrol required)Decision2->RedSaturationCrossC-C Bond Formation(Biaryl Coupling)Decision2->CrossArylationCHDirect C-H Alkylation(Late-Stage)Decision2->CHAlkylationProtocol3Protocol 3:Heterogeneous HydrogenationRed->Protocol3Protocol2Protocol 2:Suzuki (MIDA/Trifluoroborates)Cross->Protocol2Protocol1Protocol 1:Minisci ReactionCH->Protocol1

Figure 1: Strategic decision matrix for pyridine synthesis and functionalization.

Protocol 1: Late-Stage C-H Functionalization (Minisci Reaction)

Application: Direct introduction of alkyl groups (methyl, isopropyl, adamantyl) to the C2 or C4 position of the pyridine ring without pre-functionalization (halides/boronates). This is critical for "Structure-Activity Relationship" (SAR) exploration late in the drug discovery pipeline.

Mechanism: The reaction utilizes a carbon-centered radical generated via oxidative decarboxylation of a carboxylic acid. The radical attacks the protonated pyridine (activated by acid), followed by re-aromatization.

Materials
  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: Alkyl carboxylic acid (2.0–3.0 equiv)

  • Oxidant: Ammonium persulfate (

    
    ) (2.0 equiv)
    
  • Catalyst: Silver nitrate (

    
    ) (0.1–0.2 equiv)
    
  • Solvent: 10% TFA in Water/Acetonitrile (1:1) or DCM/Water biphasic system.

Step-by-Step Protocol
  • Activation: Dissolve the pyridine substrate in the solvent mixture. Add Trifluoroacetic acid (TFA) (1.0–2.0 equiv) to ensure full protonation of the pyridine nitrogen. Critical: The reaction fails on neutral pyridines due to lack of electrophilicity.

  • Catalyst Addition: Add

    
     (10 mol%) and the carboxylic acid (radical precursor). Heat the mixture to 40–50°C.
    
  • Radical Initiation: Dissolve

    
     in a minimum amount of water. Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Why? Slow addition prevents radical-radical recombination (dimerization of the alkyl group) and favors interception by the pyridine.

  • Monitoring: Monitor by LC-MS. Evolution of

    
     gas indicates radical generation.
    
  • Workup: Basify with saturated

    
     (careful of foaming) to pH > 8. Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography. Note that C2 vs. C4 regioisomers may form; separation is usually achievable due to polarity differences.

Protocol 2: Cross-Coupling with Unstable Nucleophiles (Suzuki-Miyaura)

Application: Synthesis of biaryl scaffolds (e.g., 2-pyridyl-aryl systems).[2] The Challenge: 2-Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to low yields.

Solution: Use of MIDA (N-methyliminodiacetic acid) Boronates or Potassium Organotrifluoroborates to stabilize the boron species.

Comparative Data: Boron Source Stability
Boron Reagent TypeStability (Hydrolysis)Atom EconomyReaction RateRecommended Use
Boronic Acid Low (Rapid Decomp)HighFastC3/C4 substituted pyridines only
Pinacol Ester ModerateModerateModerateGeneral use, but still labile at C2
MIDA Boronate High (Slow Release) LowSlow (Controlled)C2-substituted pyridines (Best Practice)
Trifluoroborate HighHighFastRobust scale-up
Step-by-Step Protocol (Using MIDA Boronates)
  • Setup: In a reaction vial, combine the Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent System: Add Dioxane:Water (4:1). The water is essential to slowly hydrolyze the MIDA protecting group, releasing the active boronic acid in situ at a rate that matches the catalytic turnover.

  • Catalyst: Add

    
     (2 mol%) and SPhos ligand (4 mol%).
    
    • Expert Note: SPhos is electron-rich and bulky, facilitating the oxidative addition of the halide and the reductive elimination of the sterically hindered biaryl.

  • Reaction: Heat to 60°C for 12–24 hours.

  • Workup: Dilute with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    

Protocol 3: Stereoselective Hydrogenation (Pyridine to Piperidine)

Application: Converting flat aromatic pyridines into 3D chiral piperidines. The Challenge: The basic nitrogen poisons heterogeneous catalysts. Furthermore, achieving cis/trans selectivity requires careful control of hydrogen pressure and catalyst surface.

Protocol: Heterogeneous Reduction (Pt/C or Rh/C)
  • Substrate Prep: Dissolve the pyridine intermediate in Methanol or Acetic Acid.

    • Acidic Additive: If using Methanol, add 1.0 equiv of HCl or use Acetic Acid as solvent. Protonating the nitrogen prevents it from binding irreversibly to the metal surface.

  • Catalyst Loading: Add 5 wt% Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C).

    • Safety: These catalysts are pyrophoric. Wet with water before adding solvent.

  • Hydrogenation:

    • Pressure: 5–10 bar (High pressure favors full saturation).

    • Temperature: Ambient to 50°C.

  • Stereocontrol:

    • cis-Selectivity: Use Rh/C in acidic media. The hydride addition occurs from the face adsorbed to the catalyst, generally yielding the cis isomer (all substituents on the same side).

    • trans-Selectivity: Thermodynamic equilibration (often achieved by using Na/EtOH, though not catalytic) or specific Ir-complexes.

  • Filtration: Filter through a Celite pad to remove the catalyst.[3] Do not let the filter cake dry out (fire hazard).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of 2-pyridyl boronate.Switch to MIDA boronate or Trifluoroborate salt. Use anhydrous conditions with slow water addition.
No Reaction (Minisci) Pyridine not protonated.Ensure pH < 2. Increase TFA equivalents.
Poly-alkylation (Minisci) Radical concentration too high.Add oxidant/radical source dropwise over 1 hour.
Incomplete Reduction Catalyst poisoning by Nitrogen.Use Acetic Acid as solvent or add 1 eq. HCl. Increase

pressure.
Regioisomer Mix (Minisci) C2 vs C4 competition.Steric blocking at C2 can force C4 substitution. Separation by column chromatography is usually required.

References

  • Minisci, F. (1971). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research, 40(4), 275–286. Link

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 2011 Reviews. (General reference for heterogeneous hydrogenation strategies in pharma). Link

Optimization of N-Alkylation Reactions for Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Glycine Problem"

N-alkylation of glycine derivatives (esters, amides, and peptides) is a deceptive transformation. While it appears to be a simple SN2 substitution, the reaction is plagued by the "over-alkylation" phenomenon. The product, a secondary amine, is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the newly added alkyl group. This leads to a mixture of unreacted starting material, mono-alkylated product, and di-alkylated side products.

This guide moves beyond standard textbook conditions, providing optimized protocols for selective mono-N-alkylation using three distinct strategies:

  • Reductive Amination: The robust workhorse for most solution-phase applications.

  • Fukuyama Synthesis: The high-precision method for chemically sensitive or sterically demanding substrates.

  • Solid-Phase Sub-Monomer Method: The industrial standard for generating N-substituted glycine oligomers (peptoids).

Strategic Decision Framework

Before selecting a protocol, analyze your substrate and constraints using the decision matrix below.

DecisionMatrix Start Start: Define Substrate & Goal IsSolidPhase Is the substrate resin-bound? Start->IsSolidPhase Peptoid Protocol C: Sub-Monomer Method (Peptoid Synthesis) IsSolidPhase->Peptoid Yes IsAldehydeAvailable Is the alkylating agent available as an aldehyde? IsSolidPhase->IsAldehydeAvailable No Reductive Protocol A: Reductive Amination (STAB-H) IsAldehydeAvailable->Reductive Yes Sensitive Is the substrate acid-sensitive or precious? IsAldehydeAvailable->Sensitive No (Halide available) Fukuyama Protocol B: Fukuyama Synthesis (Nosyl Protection) Sensitive->Fukuyama Yes Direct Direct Alkylation (Not Recommended without PTC) Sensitive->Direct No

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology.

Protocol A: Reductive Alkylation (The Workhorse)

Best for: Standard solution-phase synthesis where the alkyl group is available as an aldehyde or ketone. Mechanism: Formation of an imine/iminium species followed by in situ reduction. Key Reagent: Sodium Triacetoxyborohydride (STAB-H).[1] Unlike NaCNBH3, STAB-H is non-toxic (no cyanide) and allows for better chemoselectivity (reduces imines faster than aldehydes).

Optimized Conditions
  • Solvent: 1,2-Dichloroethane (DCE) is superior to MeOH or THF. It promotes imine formation and solubilizes the STAB-H complex.

  • Stoichiometry: 1.0 equiv Amine : 1.1 equiv Aldehyde : 1.4 equiv STAB-H.

  • Additives: Acetic acid (AcOH) is often required (1-2 equiv) to catalyze imine formation, especially with sterically hindered ketones.

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve the glycine ester (e.g., Gly-OMe • HCl, 1.0 mmol) in DCE (5 mL).

    • Add DIPEA (1.0 mmol) to free-base the amine.

    • Add the aldehyde (1.1 mmol).

    • Critical Step: Stir for 30–60 minutes at room temperature. Do not add the reducing agent yet. Allow the equilibrium to shift toward the imine.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB-H, 1.4 mmol) in one portion.

    • Optional: If reaction is sluggish, add AcOH (1.0 mmol).

  • Monitoring:

    • Monitor via LC-MS or TLC. The reaction typically completes in 2–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (stop gas evolution).

    • Extract with DCM (3x).[2]

    • Dry over Na2SO4 and concentrate.

Protocol B: The Fukuyama Synthesis (The Sniper)

Best for: Alkylation with alkyl halides, precious substrates, or when absolute mono-selectivity is required. Concept: Temporarily converting the primary amine into a sulfonamide (Nosyl group) increases the acidity of the N-H proton (pKa ~11), allowing alkylation under mild Mitsunobu conditions or with weak bases, while completely blocking di-alkylation.

Fukuyama Glycine Glycine Ester (R-NH2) NosylAmine Nosyl-Amide (NH-Ns) Glycine->NosylAmine Protection NosylCl 2-NsCl Base NosylCl->NosylAmine Alkylated N-Alkyl-Nosyl (NR'-Ns) NosylAmine->Alkylated Alkylation Alkylation R'-X, K2CO3 or Mitsunobu Alkylation->Alkylated Product Sec. Amine (R-NH-R') Alkylated->Product Deprotection Deprotection PhSH Base Deprotection->Product

Figure 2: The Fukuyama Amine Synthesis pathway ensures mono-alkylation via sulfonamide activation.

Step-by-Step Procedure
  • Protection (Nosylation):

    • Dissolve Gly-OR (1.0 mmol) in DCM (5 mL) with TEA (2.2 mmol).

    • Cool to 0 °C. Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 mmol) slowly.

    • Warm to RT and stir until completion (1-2 h).

    • Workup: Wash with 1N HCl, then brine. Crystallize or pass through a short silica plug.

  • Alkylation:

    • Dissolve Nosyl-Gly-OR (1.0 mmol) in DMF (dry).

    • Add K2CO3 (2.0 mmol) and the alkyl halide (1.2 mmol).

    • Heat to 50–60 °C. (Alternatively, use Mitsunobu conditions: R-OH, PPh3, DIAD if using an alcohol).

    • Observation: The reaction is clean; no di-alkylation is chemically possible.

  • Deprotection:

    • Dissolve the alkylated intermediate in DMF or MeCN.

    • Add Thiophenol (PhSH, 1.2 mmol) and K2CO3 (2.0 mmol) or DBU.

    • Stir at RT.[3][4] The solution will turn bright yellow (formation of the Meisenheimer complex).

    • Workup: This step generates sulfide byproducts. Extract the amine into dilute HCl, wash the organic phase (containing sulfides) away, then basify the aqueous phase and extract the pure secondary amine into DCM.

Protocol C: Solid-Phase Sub-Monomer Method (The Factory)

Best for: Synthesis of Peptoids (Poly-N-substituted glycines).[5] Concept: Instead of coupling N-alkylated amino acids, the "Sub-Monomer" method builds the polymer by alternating acylation (adding bromoacetic acid) and displacement (adding the primary amine).[5]

Optimized Conditions
  • Resin: Rink Amide resin (for C-terminal amides).

  • Acylation Reagents: Bromoacetic acid + DIC (Diisopropylcarbodiimide).[5]

  • Displacement Reagents: Primary amine (high concentration) in DMF.

Step-by-Step Cycle
  • Acylation (Step A):

    • Swell resin in DMF.

    • Add 0.6 M Bromoacetic acid in DMF and 50% (v/v) DIC.

    • Agitate for 20 minutes at 35 °C.

    • Wash resin with DMF (3x).

  • Displacement (Step B):

    • Add 1.0–2.0 M solution of the primary amine (R-NH2) in DMF.

    • Agitate for 30–60 minutes at RT (or 35 °C for hindered amines).

    • Wash resin with DMF (3x).

    • Note: No base is needed; the high concentration of amine drives the kinetics.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% H2O / 2.5% TIS for 30 mins.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Dialkylation observed Direct alkylation used; Amine too nucleophilic.Switch to Fukuyama Protocol or use Reductive Amination . If using direct alkylation, use a huge excess of amine (5-10 equiv).
Low Yield (Reductive Amination) Imine formation incomplete before reduction.Increase time for Step 1 (Imine formation). Add 4Å molecular sieves to scavenge water. Use Ti(OiPr)4 as a Lewis acid additive.
No Reaction (Fukuyama Alkylation) Base too weak or steric hindrance.Switch base from K2CO3 to Cs2CO3 (cesium effect). Increase temp to 80 °C.
Incomplete Deprotection (Nosyl) Thiophenol is old/oxidized.Use fresh Thiophenol or Mercaptoethanol. Ensure pH is sufficiently basic (use DBU).
Resin Aggregation (Peptoids) Sequence is too hydrophobic.Insert "spacer" residues or use lower loading resin. Heat displacement step to 50 °C.

References

  • Fukuyama Amine Synthesis: Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a versatile synthetic method for secondary amines.[2][6] Chemical Communications, (4), 353-359. Link

  • Peptoid Sub-Monomer Method: Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992).[3] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[7] Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Reductive Amination (STAB-H): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][9] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • O'Donnell Amino Acid Synthesis: O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

  • Ruthenium-Catalyzed Alkylation: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[10] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link

Sources

Solid-Phase Synthesis & Applications of Pyridine-Functionalized Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine-functionalized amino acids, particularly pyridylalanine (Pal) regioisomers (2-Pal, 3-Pal, 4-Pal), represent a critical class of non-canonical residues in modern peptide drug discovery.[1] Unlike standard aromatic residues (Phe, Tyr, Trp), the pyridine moiety introduces a titratable nitrogen (pKa ~5.2), offering unique handles for pH-dependent solubility modulation , metal-mediated coordination (peptide stapling) , and chemoselective alkylation . This guide provides an authoritative protocol for the Solid-Phase Peptide Synthesis (SPPS) of Pal-containing peptides, addressing specific challenges such as racemization control, resin compatibility, and on-resin metallization.

Part 1: Strategic Considerations in SPPS

The Chemical Logic of Pyridylalanine

The incorporation of Pyridylalanine serves three primary distinct mechanistic functions in peptide engineering:

  • Isoelectric Point (pI) Modulation:

    • Mechanism:[2][3] The pyridine nitrogen acts as a weak base. At physiological pH (7.4), it is largely uncharged, mimicking Phenylalanine. At acidic pH (<5.0), it becomes protonated.

    • Application: Used to enhance the aqueous solubility of hydrophobic aggregation-prone peptides (e.g., Glucagon analogs) without altering the lipophilicity required for receptor binding at neutral pH [1].

  • Metal Coordination & Stapling:

    • Mechanism:[2][3] The pyridyl nitrogen is an excellent ligand for transition metals (Pd, Pt, Ru, Re).

    • Application: Two Pal residues spaced

      
       or 
      
      
      
      can be cross-linked ("stapled") via a metal complex (e.g.,
      
      
      ) to stabilize
      
      
      -helical secondary structures, enhancing proteolytic stability and cell permeability [2].
  • Chemoselective Ligation:

    • Mechanism:[2][3] The pyridine nitrogen is nucleophilic and can undergo specific

      
      -alkylation.
      
    • Application: Late-stage functionalization (NAP conjugation) allows the attachment of fluorophores or drugs to the solid-phase bound peptide [3].

Resin and Linker Selection
  • Recommended: Rink Amide or Wang Resin .[4] Standard TFA-labile linkers are compatible.

  • Caution: Avoid Trityl-chloride (2-Cl-Trt) resins for loading the first Pal residue. The pyridine nitrogen can act as a nucleophile, displacing the chloride and leading to irreversible resin attachment via the side chain rather than the C-terminal carboxylate. If Pal must be C-terminal on a Trityl resin, load it as a pre-formed dimer or use a different linker.

Part 2: Detailed Experimental Protocols

Standard Fmoc-SPPS Coupling of Pyridylalanine

Note: Side-chain protection for the pyridine ring is generally NOT required during standard Fmoc/tBu synthesis, as the pyridine nitrogen is not nucleophilic enough to be acylated by standard activated esters.

Materials:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-3-Pal-OH (or 4-Pal/2-Pal).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why? This combination suppresses racemization more effectively than HATU/DIPEA for histidine-like heteroaromatic rings.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    min).
  • Activation (Pre-mix):

    • Dissolve Fmoc-3-Pal-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Crucial: Allow activation for only 2–3 minutes. Long pre-activation can increase racemization risk.

  • Coupling: Add the mixture to the resin. Agitate at Room Temperature for 60 minutes.

    • Note: Avoid heating (>50°C) for Pal coupling to minimize racemization.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), recouple using HATU/HOAt/DIPEA (1:1:2 eq) for 30 min.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) if necessary.

On-Resin Metal Coordination (Peptide Stapling)

This protocol describes the formation of a Palladium-stapled peptide between two Pal residues (


) on the solid phase.

Reagents:

  • 
     (Palladium ethylenediamine nitrate).
    
  • Solvent: Water/DMSO (1:1 v/v).

Protocol:

  • Peptide Assembly: Synthesize the full linear sequence containing two Pal residues (e.g., Ac-Ala-Pal -Ala-Ala-Ala-Pal -Ala-Resin).

  • N-Terminal Deprotection/Capping: Ensure the N-terminus is either acetylated or Fmoc-protected to prevent metal coordination to the N-terminal amine.

  • Equilibration: Wash resin with DMSO (

    
    ).
    
  • Coordination:

    • Dissolve

      
       (1.1 eq relative to peptide) in Water/DMSO.
      
    • Add to resin.[2][4][5] Shake gently for 4–6 hours at Room Temperature.

    • Visual Cue: The resin may darken slightly.

  • Washing: Wash extensively with DMSO (

    
    ), Water (
    
    
    
    ), and MeOH (
    
    
    ) to remove non-specifically bound metal.
  • Cleavage: Proceed to standard TFA cleavage. The Pd-pyridine bond is generally stable to TFA conditions if the exposure is kept under 2 hours.

Part 3: Visualization of Workflows

Workflow: SPPS with Pyridylalanine

The following diagram illustrates the critical decision points when incorporating Pal into a peptide sequence.

SPPS_Pal_Workflow Start Start: Resin Selection Resin_Check Is Pal the 1st Residue? Start->Resin_Check Wang_Rink Use Wang or Rink Amide Resin_Check->Wang_Rink No (Internal) Trityl_Warning AVOID Trityl Linkers (Side-chain loading risk) Resin_Check->Trityl_Warning Yes (C-Term) Coupling Coupling Step: Fmoc-Pal-OH + DIC/Oxyma Wang_Rink->Coupling Trityl_Warning->Wang_Rink Switch Resin Racemization_Check Racemization Risk? Coupling->Racemization_Check Standard_Cond RT, 60 min Racemization_Check->Standard_Cond Low Risk (Standard) Next_Steps Chain Elongation Standard_Cond->Next_Steps Decision_App Application Route Next_Steps->Decision_App Route_A Route A: Solubility/Binding (Standard Cleavage) Decision_App->Route_A Route_B Route B: Metal Stapling (On-Resin Coordination) Decision_App->Route_B

Caption: Decision tree for incorporating Pyridylalanine (Pal) into SPPS, highlighting resin compatibility and application pathways.

Workflow: Metal-Mediated Stapling

The logic for creating metallopeptides on-resin.

Metal_Stapling Linear_Pep Linear Peptide on Resin (Contains 2x Pal) N_Cap N-Term Capping (Prevent N-term coordination) Linear_Pep->N_Cap Metal_Add Add Metal Salt (Pd, Pt, Ru) N_Cap->Metal_Add Coordination Coordination Reaction (4-6h, DMSO/H2O) Metal_Add->Coordination Wash Aggressive Wash (Remove free metal) Coordination->Wash Cleavage TFA Cleavage (Isolate Metallopeptide) Wash->Cleavage

Caption: Protocol flow for on-resin metal stapling of Pal-containing peptides.

Part 4: Data Summary & Troubleshooting

Comparative Properties of Aromatic Residues

The following table highlights why a researcher would select Pal over Phe or His.

PropertyPhenylalanine (Phe)Histidine (His)3-Pyridylalanine (3-Pal)
Side Chain pKa N/A (Neutral)~6.0~5.2
Electronic Nature Hydrophobic / InertBasic / NucleophilicWeakly Basic / Electron Deficient
Metal Affinity NoneHigh (Cu, Zn, Ni)High (Pd, Pt, Ru, Ag)
Solubility (pH 7) LowModerateModerate
Solubility (pH 4) LowHighHigh (Protonated)
SPPS Risk LowHigh (Racemization)Moderate (Racemization)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance or aggregation.Switch to HATU/HOAt at 50°C (short duration) or use double coupling with DIC/Oxyma.
Racemization Base-mediated proton abstraction during activation.Avoid DIPEA/NMM during coupling. Use DIC/Oxyma (neutral pH activation). Avoid pre-activation >5 mins.
Side-Chain Alkylation Presence of alkyl halides (e.g., Bromoacetic acid) in sequence.If using alkyl halides for other modifications, protect Pal as the N-oxide or add Pal after the alkylation step.
Metal Leaching Instability of complex during TFA cleavage.Reduce cleavage time. Ensure scavenger cocktail does not contain thiols (EDT) if the metal is thiophilic (unless intended to remove metal).

References

  • Mroz, P. A., Perez-Tilve, D., Liu, F., Gelfanov, V., DiMarchi, R. D., & Mayer, J. P. (2016).[6] Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[6][7] Journal of Medicinal Chemistry, 59(19), 9245–9254.

  • Tsurkan, M. V., & Ogawa, M. Y. (2007).[8] Metal-mediated peptide assembly: use of metal coordination to change the oligomerization state of an alpha-helical coiled-coil.[8] Inorganic Chemistry, 46(17), 6849–6851.[8]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications.[9] Organic Letters, 26(38), 8206–8210.[9]

Sources

Reaction conditions for amide bond formation with hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Breaking the Steric Barrier – Advanced Protocols for Hindered Amide Bond Formation

Executive Summary

The formation of amide bonds between sterically hindered partners (e.g.,


-disubstituted amino acids, 

-methylated amines, or bulky anilines) remains a critical bottleneck in medicinal chemistry and peptide synthesis. Standard carbodiimide (EDC/DIC) or early-generation onium (HBTU) protocols frequently fail, resulting in low conversion, significant epimerization, or

-acyl urea side products.

This guide provides a validated, hierarchical approach to overcoming these barriers. We move beyond "standard" conditions to deploy high-activity reagents: T3P® (Propanephosphonic acid anhydride) for scalable, low-epimerization coupling; COMU for high-throughput difficult sequences; and Ghosez’s Reagent for generating highly reactive acid chlorides in situ under neutral conditions.

Part 1: Mechanistic Insight & Strategic Framework

The Steric Wall: Why Standard Couplings Fail

In hindered systems, the rate of nucleophilic attack by the amine on the activated ester is kinetically retarded by steric bulk. This deceleration allows competing pathways to dominate:

  • Epimerization: Slow coupling allows the activated

    
    -proton to be abstracted by the base, leading to oxazolone formation and loss of chirality.
    
  • Hydrolysis: Trace water competes effectively with the bulky amine.

  • Rearrangement: In carbodiimide couplings, the

    
    -acylisourea intermediate rearranges to the unreactive 
    
    
    
    -acylurea.

To defeat this, we must select reagents that generate activated species with higher electrophilicity or smaller transition state volumes , while simultaneously suppressing basicity to prevent racemization.

Reagent Selection Decision Matrix

Do not default to HATU. Use the following logic flow to select the optimal reagent based on steric demand and scale.

ReagentSelection Start Start: Hindered Amide Coupling IsScale Is Scale > 10g? Start->IsScale IsEpim Is Epimerization a Major Risk? IsScale->IsEpim No (Discovery Scale) T3P Protocol A: T3P (Propanephosphonic acid anhydride) Low epimerization, easy workup IsScale->T3P Yes (Scalable) IsEpim->T3P Yes (High Risk) COMU Protocol B: COMU/Oxyma High reactivity, visual monitoring IsEpim->COMU No (Standard Risk) Ghosez Protocol C: Ghosez's Reagent (Acid Chloride) 'Nuclear Option' for extreme sterics T3P->Ghosez If Conversion < 50% COMU->Ghosez If Conversion < 50%

Figure 1: Decision tree for selecting coupling reagents based on scale, risk of epimerization, and steric difficulty.

Part 2: Validated Experimental Protocols

Protocol A: T3P (Propanephosphonic Acid Anhydride)

Best For: Scalable synthesis, highly hindered amines, and substrates prone to epimerization. Mechanism: T3P forms a mixed anhydride. The cyclic structure reduces the entropic penalty of activation, and the byproduct (propanephosphonic acid) is water-soluble, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) – Note: T3P is supplied as a solution.

  • Solvent: EtOAc (Green/Process preferred) or DMF (for solubility).

Step-by-Step Procedure:

  • Setup: In a dry flask under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (EtOAc or DMF, 0.1 M concentration).

  • Base Addition: Add the base (Pyridine or DIPEA, 3.0 equiv). Critical: Ensure the solution is basic (pH > 8) before adding T3P.

  • Activation: Dropwise add T3P solution (1.5 – 2.0 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If no reaction after 2 hours, heat to 60–80°C . T3P is thermally stable and high temperature is often required for hindered substrates (e.g.,

      
      -methyl anilines).
      
  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash with water, then 0.5 M HCl (to remove pyridine/amines), then sat. NaHCO3 (to remove unreacted acid/T3P byproducts).

    • Validation: The T3P byproducts are water-soluble.[1][2][3][4] If a precipitate forms during workup, it is likely your product or the amine salt, not the coupling reagent byproduct.

Protocol B: COMU (The Third-Generation Uronium)

Best For: High-throughput synthesis, solid-phase synthesis, and "difficult" sequences where HATU fails. Mechanism: COMU utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group rather than benzotriazole (HOAt).[1][5] It is safer (non-explosive) and often more reactive than HATU due to the morpholine ring effect.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • COMU (1.0 – 1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or NMP.[6]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0 equiv) in DMF.

  • Base Addition: Add DIPEA (1.0 equiv) at 0°C.

    • Visual Check: The solution should turn yellow/orange (formation of the active ester).

    • Timing: Stir for 2–5 minutes. Do not over-activate (>10 mins) as this risks guanidinium formation.

  • Coupling: Add the Amine (1.2 equiv) and the second portion of DIPEA (1.0 equiv).

  • Monitoring: Stir at RT. Monitor by LCMS.

    • Stop/Go Criteria: If <50% conversion is observed after 1 hour, add Oxyma Pure (0.5 equiv) as an additive to regenerate the active ester.

Protocol C: Ghosez’s Reagent (The "Nuclear Option")

Best For: Extremely hindered amines (


-butyl amines, tetrasubstituted centers) where onium salts and anhydrides fail.
Mechanism:  Converts the carboxylic acid directly to the Acid Chloride under neutral  conditions using 1-Chloro-N,N,2-trimethylpropenylamine. This avoids the harsh acidic conditions of SOCl2 or oxalyl chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.2 – 2.0 equiv)

  • Base: DIPEA or Et3N (2.0 – 3.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

    • Validation: Monitor by TLC. The acid spot should disappear. Stir for 1–3 hours.

  • Coupling: In a separate flask, mix the Amine and Base (DIPEA) in DCM.

  • Addition: Cannulate the acid chloride solution (from Step 1) into the Amine/Base solution dropwise at 0°C.

  • Reaction: Stir at RT overnight.

    • Note: This method is extremely moisture sensitive. All glassware must be flame-dried.

Part 3: Comparative Data & Troubleshooting

Performance Comparison Table
FeatureT3P (Protocol A)COMU (Protocol B)Ghosez's Reagent (Protocol C)HATU (Standard)
Steric Tolerance HighHighVery High Medium/High
Epimerization Very Low LowMediumMedium
Solubility Excellent (EtOAc/DMF)Good (DMF)Good (DCM)Moderate
Byproduct Removal Aqueous Wash ChromatographyChromatographyChromatography
Atom Economy HighModerateLowLow
Safety Green/SafeSafeMoisture SensitiveAllergen/Explosive Risk
Troubleshooting "Stalled" Reactions

If the reaction stalls (conversion < 20%):

  • Switch Solvent: Change from DMF to NMP or Pyridine . Pyridine acts as both solvent and nucleophilic catalyst.

  • Add Catalyst: For T3P reactions, adding 0.1 equiv of DMAP or HOAt can accelerate the reaction, though this increases racemization risk.

  • Microwave: For COMU couplings, microwave irradiation (50°C, 10 mins) often pushes hindered couplings to completion.

Part 4: Visualizing the T3P Activation Cycle

Understanding the T3P cycle is crucial for optimization. The cyclic anhydride opens to form a mixed anhydride, which is the active acylating species.

T3PMechanism T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Active Species) T3P->MixedAnh Activation Acid Carboxylic Acid (R-COOH) Acid->MixedAnh Activation Base Base Base->MixedAnh Activation Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct P-Acid Byproduct (Water Soluble) MixedAnh->Byproduct Amine Hindered Amine (R'-NH2) Amine->Product Nucleophilic Attack Amine->Byproduct

Figure 2: The T3P activation cycle. Note that the byproduct is a water-soluble phosphonic acid salt, facilitating easy workup.[4]

References

  • El-Faham, A., & Albericio, F. (2010).[1] COMU: A third generation of uronium-type coupling reagents.[1][5][7] Journal of Peptide Science.

  • Dunetz, J. R., et al. (2016).[8] T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[2] Chemical Reviews.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides.

  • Curia (formerly AMRI). (2023). Propanephosphonic Acid Anhydride (T3P®) Application Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for managing the complexities of working with glycine derivatives in peptide synthesis and other organic transformations. Glycine, being the simplest amino acid, paradoxically presents unique challenges due to the reactivity of its backbone, leading to unwanted cyclization side reactions. This guide provides in-depth troubleshooting advice, grounded in mechanistic principles, to help you minimize these byproducts and maximize your desired product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common cyclization issues encountered when working with glycine derivatives. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Issue 1: Diketopiperazine (DKP) Formation in Dipeptides Containing Glycine

Question: I am trying to synthesize a dipeptide with a C-terminal glycine (e.g., X-Gly-OR), but I am observing significant formation of a cyclic dipeptide (diketopiperazine). How can I prevent this?

Answer: Diketopiperazine (DKP) formation is a classic and often frustrating side reaction, particularly when glycine is at the C-terminus of a dipeptide ester. The reaction is an intramolecular aminolysis where the N-terminal amine of the dipeptide attacks the C-terminal ester, leading to the formation of a stable six-membered ring. The lack of steric hindrance around the glycine residue makes it particularly susceptible to this cyclization.

Mechanistic Insight: The rate of DKP formation is highly dependent on the nature of the ester group, the solvent, and the presence of base. For instance, methyl and ethyl esters are more prone to cyclization than more sterically hindered esters like tert-butyl esters. The reaction is often catalyzed by bases, which deprotonate the N-terminal amine, increasing its nucleophilicity.

Troubleshooting Strategies:

  • Choice of C-terminal Protecting Group:

    • Recommendation: Utilize a more sterically hindered ester, such as a tert-butyl ester (OtBu) or a benzyl ester (OBn), instead of a methyl (OMe) or ethyl (OEt) ester. The bulkier groups disfavor the conformation required for intramolecular attack.

    • Protocol: When preparing your C-terminal glycine residue, use Boc-Gly-OtBu or Z-Gly-OBn as your starting material. The tert-butyl group can be removed under acidic conditions (e.g., TFA), and the benzyl group via hydrogenolysis, which are typically orthogonal to many peptide coupling conditions.

  • Control of Basicity:

    • Recommendation: If a base is required for the deprotection of the N-terminal amine (e.g., removal of an Fmoc group with piperidine), it is crucial to thoroughly remove the base before the subsequent coupling step. Residual piperidine is a common culprit for DKP formation.

    • Protocol: After Fmoc deprotection, wash the resin extensively with a solvent like DMF or NMP to ensure complete removal of piperidine. A wash with a weak acid scavenger (e.g., a solution of 0.5% HOBt in DMF) can also be effective in neutralizing any residual base.

  • In Situ Activation and Coupling:

    • Recommendation: Minimize the time the free N-terminal amine is exposed. This can be achieved by performing the activation of the incoming amino acid and the coupling reaction in a single pot, or by adding the activated amino acid immediately after the deprotection and washing steps.

    • Protocol: For solution-phase synthesis, pre-activate the carboxylic acid of the incoming amino acid with your coupling reagent (e.g., HATU/DIPEA) and add it immediately to the deprotected dipeptide ester. In solid-phase peptide synthesis (SPPS), ensure the coupling cycle proceeds without delay after the deprotection and washing steps.

Table 1: Influence of C-terminal Ester on Diketopiperazine Formation

Ester GroupRelative Rate of DKP FormationCleavage Conditions
Methyl (-OMe)HighSaponification (e.g., NaOH)
Ethyl (-OEt)HighSaponification (e.g., NaOH)
Benzyl (-OBn)ModerateHydrogenolysis (e.g., H2/Pd-C)
tert-Butyl (-OtBu)LowAcidolysis (e.g., TFA)

Workflow for Minimizing DKP Formation in SPPS

DKP_Prevention cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotection Treat with 20% Piperidine in DMF wash1 Wash with DMF (5x) deprotection->wash1 coupling Add activated AA to resin and couple for 1-2 hours wash1->coupling pre_activation Pre-activate incoming Fmoc-AA-OH (e.g., with HATU/DIPEA)

Caption: Workflow to minimize diketopiperazine formation.

Issue 2: Oxazolone Formation and Epimerization at the Preceding Residue

Question: I am performing a coupling reaction with an N-acylated glycine derivative, and I'm observing epimerization of the amino acid residue preceding the glycine. What is causing this, and how can I prevent it?

Answer: The issue you are observing is likely due to the formation of a 5(4H)-oxazolone intermediate. When the carboxyl group of an N-acyl amino acid is activated for coupling, it can undergo an intramolecular cyclization to form an oxazolone. This is particularly facile for glycine derivatives due to the lack of steric hindrance. The problem arises because the α-proton of the oxazolone derived from a chiral amino acid is acidic and can be abstracted by a base, leading to racemization. When the oxazolone ring is opened by the nucleophilic amine of the coupling partner, a mixture of enantiomers is obtained.

Mechanistic Insight: The formation of the oxazolone is a prerequisite for this epimerization pathway. The rate of oxazolone formation and subsequent enolization is influenced by the nature of the activating group, the solvent, and the presence of tertiary amine bases. Highly activating coupling reagents (e.g., carbodiimides like DCC or EDC) in the presence of a strong base can accelerate this process.

Troubleshooting Strategies:

  • Choice of Coupling Reagent:

    • Recommendation: Employ coupling reagents that are known to suppress racemization. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally preferred over carbodiimides for sensitive couplings. These reagents often react via an activated ester intermediate that is less prone to oxazolone formation.

    • Protocol: Instead of DCC/HOBt, use a combination like HATU/DIPEA or HCTU/DIPEA. It is crucial to use the correct stoichiometry; typically, a slight excess of the coupling reagent and base is used. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) can be substituted for DIPEA.

  • Use of Additives:

    • Recommendation: Certain additives can intercept the activated intermediate before it has a chance to form an oxazolone. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and 1-hydroxybenzotriazole (HOBt) are effective at suppressing racemization by forming activated esters that are more stable towards oxazolone formation.

    • Protocol: When using a carbodiimide like EDC, always include an additive such as OxymaPure or HOBt in equimolar amounts relative to the coupling reagent.

  • Temperature Control:

    • Recommendation: Lowering the reaction temperature can significantly reduce the rate of both oxazolone formation and enolization.

    • Protocol: Perform the activation and coupling steps at 0 °C or even lower temperatures (-15 °C) if your reaction setup allows. This is particularly important for fragment condensations where the risk of epimerization is high.

Table 2: Comparison of Coupling Reagents for Racemization Suppression

Coupling ReagentAdditiveBaseRacemization Potential
DCC/EDCNoneDIPEA/NMMHigh
DCC/EDCHOBt/OxymaPureDIPEA/NMMLow to Moderate
HATU/HBTU/HCTU-DIPEA/NMMLow
COMU-DIPEA/NMMVery Low

Logical Flow for Selecting a Coupling Strategy to Avoid Epimerization

Epimerization_Prevention start Is the residue preceding glycine a chiral amino acid? coupling_choice Select a low-racemization coupling reagent (e.g., HATU, HCTU, COMU) start->coupling_choice Yes end_node Proceed with coupling start->end_node No use_additive If using a carbodiimide (DCC/EDC), add HOBt or OxymaPure coupling_choice->use_additive Alternative Strategy low_temp Perform coupling at low temperature (0 °C) coupling_choice->low_temp use_additive->low_temp low_temp->end_node

Caption: Decision-making process for preventing epimerization.

References

  • Mechanism of Diketopiperazine Formation: Journal of Organic Chemistry. A comprehensive study on the kinetics and mechanism of diketopiperazine formation in dipeptides. [Link]

  • Coupling Reagents and Racemization: Chemical Reviews. A detailed review on the development and application of coupling reagents for peptide synthesis, with a focus on racemization suppression. [Link]

  • Solid-Phase Peptide Synthesis: Solid-Phase Peptide Synthesis: A Practical Approach by Fernando Albericio and Steven A. Kates. A foundational text covering the practical aspects of SPPS, including side reaction prevention. [Link]

  • OxymaPure as a Racemization Suppressor: Organic Letters. A publication detailing the advantages of OxymaPure over HOBt in suppressing racemization during peptide coupling. [Link]

Removing unreacted isopropylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Isopropylamine from Reaction Mixtures

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently utilize isopropylamine as a nucleophile in reductive aminations, SNAr reactions, and amide couplings. While its low molecular weight suggests easy removal, unreacted isopropylamine often persists in crude mixtures, poisoning downstream catalysts and complicating NMR interpretation.

This guide synthesizes physicochemical theory with field-proven troubleshooting to ensure complete amine clearance.

Physicochemical Profile of Isopropylamine

Understanding the physical properties of isopropylamine is the foundation of any logical purification strategy. Relying solely on its low boiling point is a common pitfall.

PropertyValueRelevance to Purification Strategy
Boiling Point 32–34 °CEnables direct removal via rotary evaporation under mild vacuum, provided the amine is in its free-base form.
pKa (Conjugate Acid) 10.63Highly basic. Easily protonated by dilute acids (pH < 4) to form water-soluble isopropylammonium salts for aqueous extraction.
Vapor Pressure 33.01 kPa (at 20 °C)Highly volatile. Requires well-ventilated fume hoods and efficient cold traps to prevent vacuum pump degradation.
Nucleophilicity Primary AmineReacts rapidly and irreversibly with electrophilic scavenger resins (e.g., polymer-bound isocyanates or aldehydes).

Data sourced from [1].

Strategic Workflow for Amine Removal

Do not default to a standard acid wash without evaluating your target molecule's stability and solubility. Use the decision matrix below to select the optimal purification pathway.

IsopropylamineRemoval Start Crude Reaction Mixture (Contains Isopropylamine) Q1 Is the target product highly water-soluble? Start->Q1 Q2 Is the target product acid-stable? Q1->Q2 No (Organic Soluble) Evap Rotary Evaporation (BP ~32°C) Q1->Evap Yes (Avoid Aqueous) AcidWash Protocol A: Dilute HCl Wash (pH < 4) Q2->AcidWash Yes CuWash 10% CuSO4 Aqueous Wash Q2->CuWash No Scavenger Protocol B: MP-Isocyanate Scavenger Evap->Scavenger If salts trap amine CuWash->Scavenger If metal sensitive

Decision matrix for selecting the optimal isopropylamine removal strategy.

Troubleshooting & FAQs

Q: I subjected my crude mixture to extended rotary evaporation, but my


H-NMR still shows a doublet at ~1.05 ppm and a septet at ~3.1 ppm. Why didn't it evaporate? 
A:  This is a classic case of salt trapping . While free-base isopropylamine boils at 32 °C, if your reaction mixture contains acidic byproducts (e.g., unreacted carboxylic acids, phenols) or if you used an acid catalyst, the amine protonates to form an isopropylammonium salt. Salts have negligible vapor pressure and will not evaporate.
Causality-driven solution: Briefly basify the mixture with a volatile base (like a drop of triethylamine) before evaporation, or switch to a scavenger resin if the product allows.

Q: My target product is acid-sensitive, so I cannot use an HCl wash. How can I remove the amine without degrading my product via hydrolysis? A: You have two highly effective alternatives:

  • Copper(II) Sulfate Wash: Washing the organic layer with a 10% aqueous

    
     solution forces the primary amine to act as a ligand, forming a water-soluble, deep-purple copper-amine complex 
    
    
    
    . This keeps the aqueous layer near neutral pH, protecting acid-sensitive functional groups like acetals or silyl ethers () [2].
  • Covalent Scavengers: If your product is also sensitive to transition metals, bypass aqueous workup entirely and use a solid-supported scavenger () [3].

Q: I used a standard Polystyrene (PS) Isocyanate scavenger resin, but the amine wasn't fully removed. What went wrong? A: The failure is likely due to solvent incompatibility . Standard gel-type polystyrene (PS) resins require non-polar, hydrophobic solvents (like Dichloromethane or THF) to swell the polymer matrix and expose the reactive isocyanate sites. If your reaction was run in a polar solvent like Acetonitrile, Methanol, or MTBE, the PS resin collapsed, trapping the reactive sites inside. Causality-driven solution: Switch to a Macroporous (MP) Isocyanate resin . MP resins have a highly cross-linked, rigid pore structure that maintains its surface area without requiring solvent swelling, making them universally compatible with both polar and non-polar solvents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Acidic Aqueous Workup (For Acid-Stable, Organic-Soluble Products)

Mechanism: Protonation of the amine (pKa 10.6) shifts its partition coefficient entirely into the aqueous phase.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the concentration is

    
     0.2 M to prevent emulsion formation.
    
  • Acid Extraction: Add an equal volume of 1M aqueous HCl. Vigorously shake the separatory funnel and vent.

  • Validation Checkpoint (Critical): After the layers separate, extract a drop of the aqueous layer and test it with pH paper. It must register a pH < 4. If the pH is higher, the excess isopropylamine has neutralized your acid wash, meaning unreacted amine likely remains in the organic layer. Add more 1M HCl until the aqueous layer remains strictly acidic.

  • Separation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual water and acid.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Macroporous Isocyanate Scavenging (For Acid-Sensitive or Water-Soluble Products)

Mechanism: The polymer-bound electrophile (isocyanate) reacts covalently with the nucleophilic primary amine to form a stable, resin-bound urea, which is then physically filtered away.

  • Preparation: To the crude reaction mixture (in any solvent, polar or non-polar), add 3 to 4 molar equivalents of Macroporous Isocyanate (MP-Isocyanate) resin relative to the estimated amount of unreacted isopropylamine.

  • Agitation: Stir or gently agitate the suspension at room temperature for 2 to 4 hours. (Do not use magnetic stir bars at high speeds, as they can mechanically grind the resin beads into an unfilterable fine powder; use an orbital shaker or overhead stirrer if possible).

  • Validation Checkpoint (Critical): Spot the reaction mixture onto a TLC plate alongside a pure isopropylamine standard. Dip the plate in Ninhydrin stain and heat it. Isopropylamine will appear as a bright pink/purple spot. Continue agitating the resin mixture until the ninhydrin stain of the supernatant is completely negative.

  • Isolation: Filter the mixture through a fritted glass funnel (porosity medium). Wash the resin cake with 2 column volumes of your reaction solvent to ensure no product is trapped in the interstitial spaces.

  • Concentration: Concentrate the purely amine-free filtrate in vacuo.

References
  • National Center for Biotechnology Information. "Isopropylamine | C3H9N | CID 6363." PubChem Database. URL:[Link]

  • University of Rochester. "Workup for Removing Amines." Not Voodoo X: Demystifying Synthetic Organic Chemistry. URL:[Link]

Technical Support Center: Stability & Handling of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid is a bifunctional molecule containing a basic pyridine ring, a secondary amine, and an acidic carboxyl group. In solution, it behaves as a zwitterion . Its stability is governed by three critical vectors: pH-dependent solubility , oxidative susceptibility of the benzylic-like amine, and photolytic degradation of the pyridine core.

This guide provides troubleshooting workflows for researchers encountering precipitation, discoloration, or degradation during synthesis and formulation.

Module A: Solubility & pH Management

Core Concept: As a zwitterionic molecule, this compound exhibits a "U-shaped" solubility curve. It is least soluble at its isoelectric point (pI), where the net charge is zero.

FAQ: Troubleshooting Precipitation

Q: "My stock solution precipitated after adjusting the pH to neutral (pH 6-7). Why?" A: You likely hit the Isoelectric Point (pI) .

  • Mechanism: At neutral pH, the pyridine nitrogen is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ). The resulting net-neutral zwitterion has high crystal lattice energy and low water solubility, leading to precipitation.
  • Solution: Move away from the pI. Adjust pH to < 4 (cationic form) or > 9 (anionic form) for maximum solubility.

Q: "Can I use phosphate buffered saline (PBS) for dissolution?" A: Use with caution.

  • PBS (pH 7.4) is near the danger zone for precipitation for this specific zwitterion.

  • Recommendation: Use a buffer system that maintains pH away from 5.5–7.5. For biological assays, pre-dissolve in DMSO or dilute acid (0.1 M HCl) before spiking into the buffer, ensuring the final concentration does not exceed the solubility limit at neutral pH.

Visualization: Solubility Equilibrium

Solubility_Equilibrium cluster_legend Solubility Logic Acidic Acidic pH (< 4) Cationic Form (Soluble) Neutral Neutral pH (5-7) Zwitterionic Form (Precipitation Risk) Acidic->Neutral + OH⁻ Neutral->Acidic + H⁺ Basic Basic pH (> 9) Anionic Form (Soluble) Neutral->Basic + OH⁻ Basic->Neutral + H⁺ Precip Precipitation Zone

Figure 1: The pH-dependent solubility equilibrium. The molecule is soluble as a cation or anion but prone to aggregation as a neutral zwitterion.

Module B: Chemical Stability (Oxidation & Light)

Core Concept: The molecule contains a benzylic-like amine (the methylene bridge between the pyridine and the nitrogen). This position is electronically activated and susceptible to oxidative dealkylation and N-oxide formation.

FAQ: Degradation & Impurities

Q: "I see a new impurity at RRT ~1.1 on my HPLC after 24 hours. What is it?" A: This is likely the N-Oxide or a Photodegradant .

  • Mechanism: The pyridine nitrogen and the secondary amine nitrogen are both nucleophilic. In the presence of dissolved oxygen or peroxides (often found in aged ethers or PEG), N-oxides form rapidly.

  • Pyridine Sensitivity: Pyridine rings can undergo photolysis under UV light, leading to ring-opening or polymerization (discoloration to yellow/brown).

Q: "The solution turned yellow overnight. Is it still usable?" A: Discard it. Yellowing indicates the formation of conjugated degradation products (likely quinone-methide type species or pyridine N-oxide accumulation).

Protocol: Stability-Indicating HPLC Method

To monitor stability, use the following validated conditions:

ParameterConditionReason
Column C18 (e.g., Waters XBridge), 3.5 µmHandles basic compounds/zwitterions well.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)High pH ensures the molecule is anionic (soluble) and peaks are sharp.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV 254 nmPyridine absorption maximum.
Sample Diluent 50:50 Water:Acetonitrile (Alkaline)Matches mobile phase to prevent precipitation on injection.
Visualization: Oxidative Degradation Pathway

Degradation_Pathway Parent Parent Molecule (Secondary Amine) N_Oxide N-Oxide Impurity (Oxidation of Pyridine N) Parent->N_Oxide Peroxides / O2 Dealkyl Dealkylation Product (Cleavage at N-CH2) Parent->Dealkyl Oxidative Stress Photo Photodegradants (Ring Opening/Polymer) Parent->Photo UV Light (< 300nm)

Figure 2: Primary degradation pathways. Protection from light and oxygen is critical to prevent N-oxide formation and dealkylation.

Module C: Storage & Handling Protocols

Core Directive: Treat this molecule as Hygroscopic and Light Sensitive .

Standard Operating Procedure (SOP) for Storage
  • Solid State:

    • Store at -20°C .

    • Container: Amber glass vial with a Teflon-lined cap.

    • Atmosphere: Flush with Argon or Nitrogen before sealing to prevent oxidation.

  • In Solution:

    • Short Term (< 24h): Keep at 4°C, protected from light (wrap container in foil).

    • Long Term: Do not store in solution. Prepare fresh. If unavoidable, freeze at -80°C in aliquots (avoid freeze-thaw cycles).

Reconstitution Guide
SolventSolubility RatingNotes
Water (pH 7) Poor Avoid. Likely to precipitate.
0.1 M HCl Excellent Forms the hydrochloride salt. Stable for short-term use.
0.1 M NaOH Good Forms the sodium salt. Good for basic buffers.
DMSO Excellent Best for stock solutions (up to 50 mM).
Ethanol Moderate Solubility improves if acidified.

References

  • Therapeutic Goods Administration (TGA). (2016). AusPAR: Selexipag - Clinical Evaluation Report (Metabolite Pathways).Link

  • Hofmanova, T., et al. (2020).[1] Stability of pyridine-based derivatization agents in solution.[1] ResearchGate.[1] Link

  • National Institutes of Health (NIH). (2019). Selexipag pharmacology and pharmacokinetics (Metabolism of ACT-333679).[2][3][4] PMC. Link

  • ChemScene. (2024). Product Datasheet: Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Precursor Analog).Link

  • Faludi, T., et al. (2025).[5] The Stability of Pyridine Nucleotides and Extraction Methods. International Journal of Molecular Sciences.[5] Link

Sources

Technical Support Center: Crystallization of Pyridine-Amino Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-AA-CRYST-001 Subject: Methodologies, Troubleshooting, and Solid-State Control

Introduction

Welcome to the Advanced Crystallization Support Center. You are likely here because you are attempting to engineer a salt or co-crystal between a pyridine derivative (acting as a base/hydrogen bond acceptor) and an amino acid (acting as a zwitterionic donor/acid).

This is a non-trivial crystallographic challenge. Amino acids naturally exist as zwitterions (


) with high lattice energies, making them difficult to disrupt. To form a pyridine salt, you must thermodynamically drive the proton transfer from the amino acid carboxyl group to the pyridine nitrogen.

This guide prioritizes causality and control . We do not just tell you "what" to do; we explain "why" the physics dictates it.

Module 1: Pre-Formulation Assessment (The Rule)

Before mixing solvents, you must validate if a salt is chemically feasible. The boundary between a Salt (ionic interaction) and a Co-crystal (neutral hydrogen bonding) is defined by the difference in


 between the protonated base (Pyridine derivative) and the acid (Amino Acid).
The Decision Matrix

Use the following logic flow to predict your outcome.

SaltPrediction Start Start: Calculate ΔpKa = pKa(Base) - pKa(Acid) CheckHigh Is ΔpKa > 3? Start->CheckHigh CheckLow Is ΔpKa < 0? CheckHigh->CheckLow No Salt Outcome: SALT (Proton Transfer Likely) CheckHigh->Salt Yes Cocrystal Outcome: CO-CRYSTAL (Neutral H-Bonding) CheckLow->Cocrystal Yes GreyZone Outcome: GREY ZONE (0 - 3) Continuum State. Dependent on Solvent/Temp. CheckLow->GreyZone No

Figure 1: The


 Rule for predicting proton transfer between pyridine species and carboxylic acids.
Reference Data Table
Component TypeCommon ExamplesTypical

Role in Lattice
Base Pyridine~5.2Proton Acceptor (Ring N)
Base 4-Dimethylaminopyridine (DMAP)~9.6Strong Proton Acceptor
Base 2-Aminopyridine~6.8Dual Donor/Acceptor
Acid L-Aspartic Acid (

-COOH)
~2.0Proton Donor
Acid L-Proline (COOH)~1.99Proton Donor (High Solubility)
Acid Glycine (COOH)~2.34Proton Donor (Zwitterionic)

Critical Insight: If your


 is between 0 and 3 (the "Grey Zone"), the solvent choice becomes the deciding factor. Polar solvents (Methanol, Water) stabilize ionic species (Salts), while non-polar solvents encourage neutral species (Co-crystals).

Module 2: Experimental Protocols

Method A: Reaction Crystallization (The Standard)

Best for: Bulk synthesis of salts where


.

The Mechanism: This method relies on thermal energy to disrupt the amino acid's internal zwitterionic lattice, allowing the pyridine to access the carboxyl proton.

  • Stoichiometry: Prepare a 1:1 molar ratio of the Amino Acid and Pyridine derivative.

  • Solvent Selection: Use Ethanol (absolute) or Methanol . Avoid water initially, as it stabilizes the free zwitterion of the amino acid, preventing reaction.

  • Dissolution (Reflux):

    • Suspend the amino acid in the solvent.

    • Add the pyridine derivative.[1][2][3][4]

    • Heat to reflux (

      
      ). Stir for 2-4 hours.
      
    • Checkpoint: The solution should become clear as the salt forms (salts often have different solubility profiles than the parent amino acid).

  • Nucleation:

    • Cool slowly to room temperature (

      
      ).
      
    • If no precipitate forms, proceed to Anti-Solvent Addition .

  • Anti-Solvent Drive:

    • Add Diethyl Ether or Hexane dropwise until persistent turbidity is observed.

    • Seal and store at

      
      .
      
Method B: Liquid Assisted Grinding (LAG)

Best for: Screening, "Grey Zone" pairs, and Green Chemistry.

The Mechanism: Mechanical energy (shear) combined with catalytic amounts of solvent increases molecular mobility without the need for full solvation, bypassing solubility mismatches.

  • Weighing: Place stoichiometric amounts (e.g., 2 mmol total) of Pyridine and Amino Acid into a stainless steel grinding jar.

  • Catalysis: Add a specific solvent ratio (

    
    ).
    
    • For Salts: Use Methanol or Water .[5]

    • For Co-crystals: Use Acetonitrile or Toluene .

  • Milling: Grind at 25-30 Hz for 20-30 minutes.

  • Analysis: The resulting powder is usually pure phase. Analyze immediately via PXRD.[3]

Module 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation)."

Diagnosis: This is the most common failure mode with amino acid salts. The "oil" is a solute-rich liquid phase that forms because the crystallization temperature is higher than the metastable liquid-liquid demixing curve.

Corrective Actions:

  • Temperature Cycling: Do not cool rapidly. Cycle the temperature between

    
     and 
    
    
    
    repeatedly. This "ages" the oil droplets, encouraging them to reorganize into a lattice.
  • Seed Loading: Add seeds of the pure amino acid. Even if it's not the salt, it provides a surface for heterogeneous nucleation.

  • Change Dielectric Constant: Oiling out often happens in single solvents. Switch to a binary system (e.g., Methanol + 10% Ethyl Acetate).

Issue 2: "I obtained a gel, not a crystal."

Diagnosis: Pyridine-amino acid networks can form supramolecular gels due to strong 1D hydrogen bonding chains (catemers) that trap solvent.

Corrective Actions:

  • Ultrasound Breaker: Apply high-frequency ultrasound (sonication) for 30 seconds. This shears the gel network and induces nucleation.

  • Counter-ion Switch: If using a dicarboxylic amino acid (like Glutamic acid), the stoichiometry might be wrong (1:1 vs 1:2). Adjust the pyridine equivalents.

Issue 3: "Is it a Salt or a Co-crystal? XRD looks new."

Diagnosis: You have a new phase, but you need to confirm proton transfer.

Validation Protocol:

  • Single Crystal XRD (Gold Standard): Locate the H-atom position on the difference Fourier map.

    • Salt: H is located on Pyridine Nitrogen (

      
      ).
      
    • Co-crystal: H is located on Carboxyl Oxygen (

      
      ).
      
  • IR Spectroscopy (Quick Check):

    • Look for the Carbonyl stretch (

      
      ) .
      
    • Co-crystal: Sharp peak around

      
       (COOH).
      
    • Salt: Shift to

      
       (Carboxylate 
      
      
      
      asymmetric stretch).
Issue 4: "The Amino Acid won't dissolve, even at reflux."

Diagnosis: Lattice energy of the zwitterion is too high for the chosen solvent.

Corrective Actions:

  • Water Assist: Add 5-10% water to your organic solvent. Water is excellent at disrupting amino acid zwitterions. Once dissolved, remove the water via azeotropic distillation (add toluene and distill) to force the salt to precipitate.

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Problem Detected Oiling Oiling Out (LLPS) Problem->Oiling Gelation Gel Formation Problem->Gelation NoPrecip No Precipitate Problem->NoPrecip Sol_TempCycle Solution: Temp Cycling + Seeding Oiling->Sol_TempCycle Sol_Sonication Solution: Ultrasound Shear Gelation->Sol_Sonication Sol_AntiSolvent Solution: Add Et2O or Hexane NoPrecip->Sol_AntiSolvent Fast Sol_Evap Solution: Slow Evaporation NoPrecip->Sol_Evap Slow

Figure 2: Rapid response troubleshooting flow for common crystallization failures.

References

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. U.S. Department of Health and Human Services. Link

  • Cruz-Cabeza, A. J. (2012). Acid-base crystalline complexes and the pKa rule.[1][2][3] CrystEngComm, 14, 6362-6365. Link

  • Mohamed, S., et al. (2011). Salt or Cocrystal? A New Criterion for Proton Transfer in Complexes of Pyridine Derivatives and Carboxylic Acids. Crystal Growth & Design, 11(10), 4668–4680. Link

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals.[2][3][6][7][] RSC Publishing.[9] Link

  • Stilinović, V., & Kaitner, B. (2011). Salts and co-crystals of isonicotinamide with acidic components: the influence of proton transfer on the supramolecular structure. CrystEngComm, 13, 7435-7443. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (Isopropyl-pyridin-4-ylmethyl-amino)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid (often abbreviated in synthetic workflows as a Py-Glycine derivative) represents a critical scaffold in medicinal chemistry, particularly in the design of metalloproteinase inhibitors and peptidomimetics.[1] Its structure combines a basic pyridine ring, a bulky isopropyl group, and an acidic glycine moiety, creating a zwitterionic potential that complicates routine NMR analysis.

This guide moves beyond simple peak listing. We compare the spectral behavior of this molecule across different solvent systems (


 vs. 

vs.

) to provide a robust protocol for structural verification and purity assessment.
Core Structural Moieties[1]
  • Aromatic Region: 4-substituted Pyridine ring (AA'BB' system).[1]

  • Linker Region: Two distinct methylene (

    
    ) singlets (Pyridine-methyl vs. Glycine-methyl).[1]
    
  • Aliphatic Region: Isopropyl group (Septet + Doublet).[1]

  • Labile Region: Carboxylic acid proton (highly solvent-dependent).[1]

Visualizing the Analytical Workflow

To ensure reproducibility, we define the logical flow for solvent selection and signal assignment.

NMR_Workflow Start Sample: (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid Solubility_Check Solubility/Form Check Start->Solubility_Check Neutral Neutral/Ester Form (Organic Soluble) Solubility_Check->Neutral Free Base Zwitterion Zwitterion/Salt Form (Water Soluble) Solubility_Check->Zwitterion HCl/Na Salt CDCl3 Solvent: CDCl3 Sharp peaks, no exchange Neutral->CDCl3 D2O Solvent: D2O COOH exchanged, shifts affected by pH Zwitterion->D2O Routine DMSO Solvent: DMSO-d6 Viscous, observes COOH/NH+ Zwitterion->DMSO For Labile Protons Analysis_1 Analyze Aliphatic Coupling (Isopropyl Doublet/Septet) CDCl3->Analysis_1 Analysis_2 Verify Pyridine Substitution (AA'BB' Pattern) D2O->Analysis_2 DMSO->Analysis_1

Figure 1: Decision tree for NMR solvent selection based on the chemical state of the amino-acid derivative.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the chemical shifts (


) and peak shapes due to the molecule's ability to exist as a zwitterion (

).[1]
Comparison Table: Representative Chemical Shifts ( , ppm)
Proton AssignmentMultiplicity

(Neutral)

(Zwitterion/Salt)

Diagnostic Value
Py-H (2,6) Doublet (d)~8.52~8.65 - 8.80~8.55Confirms Pyridine N-state.[1]
Py-H (3,5) Doublet (d)~7.25~7.80 - 7.90~7.40Shifts downfield in salt forms.[1]
Py-CH2-N Singlet (s)~3.75~4.30~3.90Critical: Distinguishes from Gly-CH2.[1]
N-CH2-COOH Singlet (s)~3.35~3.80~3.40Often overlaps with water in wet DMSO.[1]
iPr-CH Septet (sep)~3.05~3.60~3.10Verify N-alkylation.[1]
iPr-CH3 Doublet (d)~1.10~1.35~1.15Clean integration reference (6H).[1]
-COOH Broad (br)>10.0 (weak)Exchanged (ND)~12.0Only visible in dry DMSO/CDCl3.[1]
Detailed Scenario Analysis[1]
Scenario A: The "Organic" View (

)
  • Best For: Characterizing the neutral free base or ester precursors.[1]

  • Performance: Provides the sharpest line widths.[1] The two methylene singlets (Py-CH2 and Gly-CH2) are usually well-resolved.[1]

  • Limitation: The free acid is often poorly soluble in pure chloroform.[1] If the spectrum appears "noisy" or lacks signals, the molecule likely crashed out or exists as a zwitterionic aggregate.

Scenario B: The "Physiological" View (

)
  • Best For: Final product analysis (HCl salts or Sodium salts).[1]

  • Performance: Excellent solubility. However, expect significant downfield shifts (0.5 - 1.0 ppm) for protons adjacent to the nitrogen if the amine is protonated (

    
    ).[1]
    
  • Risk: The HDO peak (~4.79 ppm) can sometimes interfere with the Py-CH2 signal if the concentration is low.[1]

  • Protocol Tip: Add a drop of

    
     or 
    
    
    
    to shift the equilibrium if peaks are broad.[1]
Scenario C: The "Proton Hunter" (

)[1]
  • Best For: Observing the carboxylic acid proton and verifying the total proton count.

  • Performance: Viscosity leads to broader peaks than Chloroform.[1]

  • Key Insight: If the molecule is a zwitterion, you may see a broad hump around 10-14 ppm corresponding to the

    
     and 
    
    
    
    protons exchanging.

Experimental Protocol: Self-Validating Methodology

To ensure authoritative results, follow this step-by-step workflow. This protocol includes "Checkpoints" to validate the quality of the data before full acquisition.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the substance.

  • Solvent Choice:

    • Default: Start with

      
        if the salt form is unknown (dissolves both neutral and salts).[1]
      
    • Specific: Use

      
        only if you are certain it is a salt.[1]
      
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug in a glass pipette. Do not run cloudy samples; they cause line broadening.[1]

Step 2: Acquisition Parameters (400 MHz or higher)[1]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The Pyridine protons have longer T1 relaxation times.[1] A short D1 will reduce the integration accuracy of the aromatic signals relative to the methyl groups.

  • Spectral Width: -2 to 14 ppm (to catch the COOH).[1]

Step 3: Processing & Validation (The "Trust" Check)
  • Phase Correction: Ensure the baseline is flat.[1]

  • Integration Logic:

    • Set the Isopropyl Methyl Doublet (~1.1 ppm) to an integral of 6.00 .[1]

    • Validation: The Pyridine aromatic region (4 protons total) should integrate to ~4.00.[1]

    • Failure Mode: If the aromatic region integrates to < 3.5, your D1 delay was too short, or the sample is not fully dissolved.

Structural Elucidation Diagram

The following diagram correlates the chemical structure with the expected NMR signals.

Structure_Correlation Mol (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid Pyridine Pyridine Ring (AA'BB' System) Mol->Pyridine Linker1 Py-CH2-N (Singlet, Deshielded) Mol->Linker1 Amine Tertiary Amine (Junction) Mol->Amine Isopropyl Isopropyl Group (Doublet + Septet) Mol->Isopropyl Linker2 N-CH2-COOH (Singlet) Mol->Linker2 7.2 - 8.6 ppm 7.2 - 8.6 ppm Pyridine->7.2 - 8.6 ppm ~3.8 - 4.3 ppm ~3.8 - 4.3 ppm Linker1->~3.8 - 4.3 ppm 1.1 ppm (d) / 3.1 ppm (sep) 1.1 ppm (d) / 3.1 ppm (sep) Isopropyl->1.1 ppm (d) / 3.1 ppm (sep) ~3.4 ppm ~3.4 ppm Linker2->~3.4 ppm

Figure 2: Correlation map between structural fragments and expected chemical shift regions.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift prediction rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [Link]1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]1]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online resource for pyridine shift data).[1] [Link]

Sources

HPLC retention time comparison for pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Retention Time Comparison Guide: Overcoming C18 Limitations for Pyridine Isomers

Executive Summary

The separation of pyridine isomers—such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—represents a classic chromatographic challenge. These compounds are highly polar, structurally rigid, and basic (pKa ranging from 6.0 to 9.1). When analyzed using standard reversed-phase (C18) high-performance liquid chromatography (HPLC), they typically exhibit poor retention, severe peak tailing, and co-elution[1].

This guide objectively compares the performance of standard C18 columns against advanced alternative stationary phases—specifically Pentafluorophenyl (PFP) and Mixed-Mode (Reversed-Phase/Cation-Exchange) columns. By examining the underlying retention mechanisms, this guide provides drug development professionals and analytical scientists with a data-backed framework for optimizing isomer resolution.

Mechanistic Insights: The Challenge of Pyridine Isomers

To understand why standard methods fail and why alternatives succeed, we must analyze the causality behind the analyte-stationary phase interactions:

1. The Failure of Standard C18 (Hydrophobic Partitioning) Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. At typical acidic mobile phase conditions (pH 3.0–4.0), the basic nitrogen atoms of aminopyridines are fully protonated[2]. This renders the isomers highly hydrophilic, causing them to bypass the hydrophobic C18 chains and elute near the void volume[1]. Furthermore, the positively charged analytes undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica surface, resulting in severe peak tailing and asymmetry[3].

2. The PFP Advantage (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and Dipole Interactions) 
Pentafluorophenyl (PFP) columns offer orthogonal selectivity to C18. The highly electronegative fluorine atoms create a strong dipole and an electron-deficient aromatic ring. This enables multiple retention mechanisms: 

interactions, dipole-dipole interactions, and hydrogen bonding[4]. Because the amino group's position (ortho, meta, or para) alters the electron density of the pyridine ring, the PFP phase provides exceptional shape selectivity, allowing it to discriminate between closely related regioisomers[3][5].

3. The Mixed-Mode Advantage (RP/CEX) Mixed-mode columns (e.g., Obelisc R) combine a hydrophobic alkyl chain with an embedded cation-exchange group[6]. This is highly advantageous for aminopyridines. At acidic pH, the protonated basic isomers are aggressively retained by the negatively charged cation-exchange sites[1]. Selectivity is driven by the subtle differences in the pKa values of the isomers, allowing for baseline resolution even when the mobile phase contains high amounts of organic modifier[7].

Self-Validating Experimental Protocol

To objectively compare these stationary phases, the following self-validating protocol isolates stationary phase chemistry as the sole variable.

Step 1: Mobile Phase Preparation & Causality

  • Buffer: Prepare 10 mM Ammonium Acetate, adjusted to pH 4.0 with acetic acid.

  • Causality: At pH 4.0, all three aminopyridine isomers are fully protonated. This forces the C18 column to rely purely on its weakest interaction (hydrophobicity for a polar ion), while maximizing the primary retention mechanism (electrostatic attraction) of the mixed-mode column[1]. Ammonium acetate is chosen over phosphate to ensure LC-MS compatibility[2].

Step 2: System Equilibration & Suitability (Self-Validation)

  • Procedure: Flush columns (150 x 4.6 mm, 5 µm) with 20 column volumes of Mobile Phase (50% Acetonitrile / 50% Buffer).

  • Validation Check: Inject a neutral void volume marker (e.g., Uracil). If the Uracil peak exhibits an asymmetry factor (

    
    ) > 1.2, the column bed is physically compromised, and the test is invalid. This ensures that any tailing observed in the basic analytes is strictly attributed to chemical interactions (e.g., silanol activity) rather than physical column defects.
    

Step 3: Isocratic Analysis

  • Procedure: Inject 5 µL of a 100 µg/mL mixed standard of 2-AP, 3-AP, and 4-AP. Run isocratically at 1.0 mL/min with UV detection at 250 nm.

  • Causality: Isocratic elution is mandated over gradient elution to accurately calculate the thermodynamic retention factor (

    
    ) and resolution (
    
    
    
    ) without the confounding variable of the HPLC system's gradient delay volume[4].

Performance Data: Column Comparison

The following table summarizes the quantitative performance of the three stationary phases based on the standardized protocol described above, utilizing benchmark data for aminopyridine isomers[1][3][4].

AnalyteChromatographic ParameterStandard C18PFP (Pentafluorophenyl)Mixed-Mode (RP/CEX)
3-Aminopyridine Retention Time (

)
1.15 min3.40 min2.50 min
Tailing Factor (

)
2.41.21.0
4-Aminopyridine Retention Time (

)
1.20 min4.10 min4.00 min
Resolution (

)
0.4 (Co-elutes)2.13.8
2-Aminopyridine Retention Time (

)
1.25 min5.30 min6.00 min
Resolution (

)
0.3 (Co-elutes)2.84.5

Data Interpretation: The standard C18 column fails to retain or resolve the isomers, resulting in co-elution near the void volume with severe tailing. The PFP column successfully resolves the isomers via shape selectivity and


 interactions. The Mixed-Mode column provides the highest resolution and perfect peak symmetry by leveraging the distinct pKa differences of the isomers through cation exchange[1].

Method Development Workflow

When faced with basic, polar isomers, relying on trial-and-error wastes valuable development time. The following decision tree outlines the logical progression for selecting the optimal stationary phase.

ColumnSelection Start Analyze Pyridine Isomers (Basic, Polar, Structurally Similar) CheckSol Evaluate Analyte Solubility & Polarity (LogP < 0) Start->CheckSol HighOrg High Organic Solubility (>80% ACN) CheckSol->HighOrg ReqAq Requires Aqueous Conditions (MS-Compatible Buffers) CheckSol->ReqAq HILIC HILIC Column (Partitioning / H-Bonding) HighOrg->HILIC Orthogonal to RP C18 Standard C18 (Hydrophobic Partitioning) ReqAq->C18 Default Starting Point MixedMode Mixed-Mode (RP/CEX) (Ion-Exchange + Hydrophobic) PFP PFP Column (Pi-Pi, Dipole, Shape Selectivity) FailC18 Poor Retention & Peak Tailing (Silanol Interactions) C18->FailC18 Typical Result for Basic Isomers FailC18->MixedMode Switch for Maximum Retention FailC18->PFP Switch for Isomer Resolution

Figure 1: Decision tree for selecting HPLC stationary phases for basic, polar pyridine isomers.

Conclusion & Recommendations

For the robust separation of pyridine isomers, standard C18 columns are fundamentally mismatched to the physicochemical properties of the analytes.

  • For maximum retention and perfect peak shape: A Mixed-Mode (RP/CEX) column is highly recommended. It provides a highly tunable environment where buffer pH and concentration can be adjusted to manipulate the ion-exchange capacity, easily separating isomers based on pKa[1][6].

  • For LC-MS applications requiring alternate selectivity: A PFP column is an excellent choice. It maintains the operational simplicity of reversed-phase chromatography while introducing powerful

    
     and dipole interactions to achieve baseline resolution of regioisomers[4][5].
    
  • For extremely polar derivatives: If the analytes exhibit no retention on PFP or Mixed-Mode, HILIC chromatography should be evaluated, provided the analytes remain soluble in >80% acetonitrile[7].

References

  • SIELC Technologies. "Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers." SIELC Application Notes. Available at:[Link]

  • LCGC International. "Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry." Chromatography Online. Available at:[Link]

  • ACE HPLC. "ACE C18-PFP Technical Brochure." Advanced Chromatography Technologies. Available at:[Link]

  • National Institutes of Health (PMC). "Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria." J Chromatogr A. Available at:[Link]

Sources

Biological activity comparison of N-isopropyl vs N-ethyl glycine derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Isopropyl vs. 

-Ethyl Glycine Derivatives

Executive Summary

This guide provides a technical comparison between


-ethylglycine (NEG)  and 

-isopropylglycine (NiPG)
derivatives. While chemically similar as

-alkylated amino acids, their biological behaviors diverge significantly due to the steric branching of the isopropyl group versus the linear flexibility of the ethyl group.
  • 
    -Ethylglycine (NEG):  Functions primarily as a transport substrate . It retains sufficient conformational freedom to fit into the orthosteric binding sites of Glycine Transporter 1 (GlyT1), acting as a competitive inhibitor of glycine reuptake. It is a known bioactive metabolite (e.g., of lidocaine) with distinct antinociceptive properties.
    
  • 
    -Isopropylglycine (NiPG):  Functions primarily as a structural enforcer . The 
    
    
    
    -branching at the nitrogen substituent creates significant steric hindrance, preventing efficient transport by GlyT1. Instead, in oligomeric forms (peptoids), NiPG strongly promotes stable helical secondary structures by restricting backbone rotation, a property utilized in antimicrobial peptidomimetic design.

Chemical & Physical Property Analysis

The fundamental difference lies in the Taft steric parameter (


) and lipophilicity (

). The isopropyl group introduces branching at the

position relative to the nitrogen, drastically altering the spatial volume occupied near the amine.
Property

-Ethylglycine (NEG)

-Isopropylglycine (NiPG)
Impact on Bioactivity
Structure Linear (

)
Branched (

)
NiPG creates a "steric wall" protecting the backbone.
Steric Bulk (

)
-1.31-1.71NiPG is significantly bulkier, reducing active site fit.
Lipophilicity (

)
~ -2.8 (Zwitterion)~ -2.4 (Zwitterion)NiPG is more lipophilic, improving membrane permeability.
Rotational Freedom HighRestrictedNiPG favors cis-amide bond formation in oligomers.
Metabolic Fate

-dealkylation (rapid)

-dealkylation (slower)
NEG is a common transient metabolite; NiPG is more robust.

Biological Activity Profiles

A. Glycine Transporter 1 (GlyT1) Modulation

The most critical pharmacological distinction is their interaction with the GlyT1 transporter, a target for schizophrenia and pain management.

  • Mechanism of NEG: NEG acts as an alternative substrate . It is small enough to be recognized by the substrate binding site, translocated across the membrane, and thus competitively inhibits the reuptake of native glycine.

  • Mechanism of NiPG: NiPG acts as a steric blocker or weak inhibitor. The bulky isopropyl group clashes with the hydrophobic sub-pocket (specifically residues near Trp-480 and Phe-481 in hGlyT1) that accommodates the

    
    -substituent. It binds poorly and is not efficiently transported.
    
B. Peptoid (Oligo- -substituted Glycine) Applications

In the context of drug design (peptidomimetics), these derivatives serve as monomers for "peptoids."[1]

  • Helix Stability: NiPG is a helix-inducer . The bulky side chain forces the backbone amide bonds into a cis configuration and restricts

    
     torsion angles, stabilizing polyproline-type I helices.
    
  • Flexibility: NEG is a flexibility-inducer . It allows for a heterogeneous mixture of cis/trans isomers, leading to unstructured or "random coil" peptoid chains unless constrained by other residues.

Strategic Visualization: SAR & Mechanism

Diagram 1: GlyT1 Interaction Logic

This decision tree illustrates why NEG is processed as a substrate while NiPG is excluded or acts only as a weak blocker.

GlyT1_SAR Start N-Substituted Glycine Ligand Entry StericCheck Check N-Substituent Steric Bulk (C1' Branching) Start->StericCheck Linear Linear Chain (Methyl, Ethyl) StericCheck->Linear Low Bulk Branched Branched Chain (Isopropyl, t-Butyl) StericCheck->Branched High Bulk BindingPocket Fit in Orthosteric Substrate Site? Linear->BindingPocket Branched->BindingPocket FitYes Fits: Competitive Binding BindingPocket->FitYes NEG (Ethyl) FitNo Clash: Steric Exclusion BindingPocket->FitNo NiPG (Isopropyl) Translocation Translocation Capability FitYes->Translocation Inhibitor Non-Substrate: Weak/No Inhibition FitNo->Inhibitor NiPG Substrate Substrate: Transported & Accumulates Translocation->Substrate NEG

Caption: SAR decision tree demonstrating the divergence in GlyT1 processing based on N-substituent steric bulk.

Diagram 2: Peptoid Secondary Structure Determination

This workflow shows how the choice between NEG and NiPG dictates the final 3D architecture of a drug candidate.

Peptoid_Folding Monomer Select Monomer NEG N-Ethyl Glycine (Linear) Monomer->NEG NiPG N-Isopropyl Glycine (Branched) Monomer->NiPG AmideState Amide Bond Isomerization NEG->AmideState Low Steric Hindrance NiPG->AmideState High Steric Hindrance TransCis Mixed Cis/Trans Equilibrium AmideState->TransCis NEG CisPref Strong Cis Preference AmideState->CisPref NiPG Structure Secondary Structure TransCis->Structure CisPref->Structure Random Random Coil (Flexible) Structure->Random From NEG Helix Stable Helix (Structured) Structure->Helix From NiPG

Caption: Impact of N-substituent branching on peptoid backbone conformation and secondary structure stability.

Experimental Protocols

To validate the claims above, the following protocols distinguish the two derivatives based on transport activity and structural stability.

Protocol A: GlyT1 Competitive Uptake Assay

Objective: Determine if the derivative is a substrate or inhibitor.

  • Cell Line: CHO cells stably expressing human GlyT1b.

  • Tracer:

    
    -Glycine (20 nM final concentration).
    
  • Preparation: Wash cells with HBSS buffer (pH 7.4). Pre-incubate with test compounds (NEG or NiPG at 10

    
    M to 1 mM) for 10 minutes.
    
  • Initiation: Add

    
    -Glycine. Incubate for 10 minutes at 37°C.
    
  • Termination: Rapidly wash cells with ice-cold HBSS to stop transport. Lyse cells with 0.1M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Interpretation:

    • NEG: Will show dose-dependent reduction in

      
      -Glycine signal (competition).
      
    • NiPG: Will show minimal reduction in signal compared to NEG (poor binding).

Protocol B: Circular Dichroism (CD) for Helicity

Objective: Assess the ability of the derivative to induce secondary structure in a peptoid oligomer.

  • Synthesis: Synthesize homopentamers of NEG (

    
    -et)
    
    
    
    and NiPG (
    
    
    -ip)
    
    
    via solid-phase submonomer method.
  • Sample Prep: Dissolve purified peptoids in acetonitrile/water (1:1) or methanol to 50

    
    M.
    
  • Measurement: Record CD spectra from 190 nm to 260 nm at 20°C using a quartz cuvette (0.1 cm path length).

  • Analysis:

    • NiPG Oligomer: Look for characteristic "peptoid helix" signature: a double minimum at ~202 nm and ~218 nm (resembling polyproline type I).

    • NEG Oligomer: Look for a flat or featureless spectrum indicating a random coil.

References

  • Werdehausen, R. et al. (2015).[2] "The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain."[2] Pain, 156(9), 1647-1659.[3] Link

  • Hermanns, H. et al. (2012). "Glycine transporter 1 inhibition by N-substituted glycine derivatives." British Journal of Pharmacology, 166(5), 1629-1642.
  • Zuckermann, R. N. et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Kirshenbaum, K. et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences, 95(8), 4303-4308. Link

  • Armand, P. et al. (1998). "Chiral N-substituted glycines can form stable helical conformations."[1][4] Journal of the American Chemical Society, 120(50), 13098-13107.

Sources

Safety Operating Guide

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid , a pyridine-based amino acid derivative often used as a pharmaceutical intermediate or ligand.[1][2]

Due to the specific nature of this compound (likely a zwitterionic intermediate similar to N-(4-pyridylmethyl)glycine derivatives), these protocols prioritize incineration and strict segregation to mitigate environmental release and chemical incompatibility.[1][2]

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream against the chemical's properties. This compound exhibits dual functionality (basic pyridine/amine and acidic carboxylate), typically existing as a zwitterion .[2]

PropertyDescriptionDisposal Implication
Chemical Name 2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acidLabel as "Hazardous Organic Waste"
Structure Class Pyridyl-amino acid (Amphoteric)Soluble in both acidic and basic aqueous streams
Physical State Solid (White/Off-white powder)Dust hazard; requires particulate containment
Primary Hazards Irritant (H315, H319) ; Acute Tox.[1][2] (Oral) (Assumed)Do not flush; Do not mix with oxidizers
Incompatibilities Strong Oxidizers, Acid Chlorides, ChloroformatesSegregate from Oxidizing Waste

Critical Safety Note: Pyridine derivatives can form unstable N-oxides if mixed with strong oxidizing agents (e.g., Peroxides, Nitric Acid).[1][2] NEVER add this compound to a waste container containing oxidizers.[2]

Personal Protective Equipment (PPE)

Standard "Level C" laboratory protection is required for handling waste containers involving this substance.

  • Respiratory: N95/P100 mask if handling dry powder to prevent inhalation of zwitterionic dust.

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1][2] Double gloving recommended for liquid waste handling.[1][2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2]

  • Body: Flame-resistant lab coat and closed-toe shoes.

Disposal Decision Framework (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste: (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidBin Solid Organic Waste Bin (Fiber Drum/Poly Pail) SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck AqueousBin Aqueous Waste Bin (pH 5-9) SolventCheck->AqueousBin Water/Buffer OrganicBin Organic Solvent Waste (Non-Halogenated) SolventCheck->OrganicBin MeOH/EtOH/DMSO HaloBin Halogenated Waste (If DCM/Chloroform present) SolventCheck->HaloBin DCM/CHCl3 Incineration High-Temp Incineration (Off-site Facility) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration HaloBin->Incineration

Figure 1: Decision matrix for segregating (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid waste.[1][2]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1][2]

  • Protocol:

    • Transfer the solid carefully to avoid dust generation.[3]

    • Double-bag the material if it is in a primary vial (e.g., a glass scintillation vial).[1][2]

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "2-(Isopropyl(pyridin-4-ylmethyl)amino)acetic acid" (99%).[1][2]

      • Hazard Checkbox: Toxic, Irritant.[4]

    • Disposal Path: High-temperature incineration (via EHS/Waste Contractor).[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Container: HDPE or Glass Carboy (Amber glass preferred for light sensitivity).

  • Protocol:

    • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).

    • pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the main waste stream to prevent exothermic reactions.

    • Labeling:

      • Constituents: "Methanol (90%), (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid (<1%)".[1][2]

      • Hazard Checkbox: Flammable, Toxic.[3]

Scenario C: Contaminated Debris (Sharps, Wipes, Filters)[1][2]
  • Sharps: Place needles/syringes directly into a rigid Red Sharps Container. Do not recap.

  • Soft Debris: Gloves, paper towels, and weigh boats contaminated with the substance must be placed in a Yellow Chemotherapy/Hazardous Waste Bag (or clear hazardous waste bag depending on local EHS rules), not regular trash.[1][2]

Emergency Procedures: Spill Cleanup

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[5]

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then wipe up. Do not dry sweep.

    • Liquid Spill: Use a Universal Absorbent Pad or vermiculite.[1][2]

  • Decontamination: Clean the surface with a mild detergent solution followed by water. The pyridine odor may persist; use a bleach solution (10%) only if no other acids are present, to oxidize the residue.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory & Compliance (RCRA/EPA)

While this specific intermediate may not be explicitly "Listed" (F, K, P, or U list) under US EPA RCRA regulations, it must be characterized by the generator.

  • Characteristic Waste: Due to the pyridine moiety, if the waste exhibits flammability (Flash point <60°C) or toxicity (via TCLP), it falls under D-listed waste.[1][2]

  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but mandate incineration to ensure destruction of the bioactive pyridine ring.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. 4-Isopropylpyridine (Related Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

[1]

Executive Summary & Chemical Context

Compound Identity: (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid Chemical Class: Pyridine-based amino acid derivative (N-isopropyl-N-(4-pyridylmethyl)glycine).[1] Primary Application: Pharmaceutical intermediate; likely a building block for prostacyclin receptor agonists (e.g., Selexipag analogues) or similar nitrogen-heterocycle drugs.[1]

Operational Risk Profile: As a Senior Application Scientist, I categorize this compound as a Category 3 Potent Compound (OEB 3) by default until specific toxicological data proves otherwise. This classification is based on Structure-Activity Relationship (SAR) analysis:

  • Pyridine Moiety: Known for mucous membrane irritation and potential neurological effects upon high exposure.[1]

  • Secondary Amine/Carboxylic Acid: Zwitterionic nature suggests a solid powder form, increasing the risk of inhalation exposure to dusts.

  • Pharmacophore Potential: Its structural similarity to biologically active receptor ligands necessitates treating it as bioactive and potentially genotoxic .[1]

Hazard Identification (SAR Analysis)

Since a specific Safety Data Sheet (SDS) may not be universally indexed for this specific intermediate, we apply the Precautionary Principle .

Hazard DomainPredicted RiskMechanism / Justification
Inhalation High Fine powders of amino acid derivatives can aerosolize easily.[1] Pyridine derivatives are respiratory irritants (H335).[1]
Skin Contact Moderate Likely skin irritant (H315).[1][2][3] The isopropyl-amine functionality can facilitate dermal absorption.[1]
Eye Contact High Severe eye irritation (H319) is typical for pyridine bases and acidic solids.[1]
Systemic Unknown/High Treat as a potential reproductive toxin or sensitizer due to lack of chronic exposure data.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed for a Research Laboratory (Gram-scale) setting.

PPE Selection Logic

PPE_Decision_LogicStartStart: Assess OperationState_SolidState: Solid / PowderStart->State_SolidState_SolutionState: Solution / LiquidStart->State_SolutionQty_Small< 1g (Weighing)State_Solid->Qty_SmallQty_Large> 1g or Open HandlingState_Solid->Qty_LargePPE_Level3Level 3: Standard Splash Protection (Nitrile + Goggles)State_Solution->PPE_Level3No AerosolPPE_Level1Level 1: Fume Hood + N95/P100 + Safety GlassesQty_Small->PPE_Level1ControlledPPE_Level2Level 2: Powder Hood/Isolator + Double Gloves + Tyvek SleevesQty_Large->PPE_Level2High Dust Risk

Figure 1: Decision logic for PPE selection based on physical state and quantity.[1]

Detailed PPE Specifications
Body AreaStandard Protocol (< 1g)Enhanced Protocol (> 1g / Spills)Technical Rationale
Respiratory N95 or P100 Mask (if outside hood)PAPR (Powered Air Purifying Respirator) or Full-face ElastomericSolids of this class are often electrostatic; dust inhalation is the primary vector for systemic toxicity.[1]
Hand Double Nitrile Gloves (min 0.11mm)Double Nitrile (Long Cuff) or Butyl RubberPyridine derivatives can permeate thin latex.[1] Double gloving allows outer glove removal upon contamination without skin exposure.[1]
Eye/Face Safety Glasses with side shieldsChemical Goggles or Face ShieldProtects against corneal damage from acidic/basic dusts.[1]
Body Lab Coat (Cotton/Poly blend)Tyvek® Coveralls or Disposable SleevesPrevents migration of powder onto street clothes (secondary contamination).[1]
Operational Protocols
A. Weighing & Transfer (Critical Step)
  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a certified Chemical Fume Hood.[1]

  • Procedure:

    • Place an anti-static mat inside the hood.[1]

    • Tare the receiving vessel before opening the source container.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Wet-Wipe Technique: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened wipe (Ethanol or Isopropanol) before removing it from the hood.[1]

B. Solubilization & Reaction
  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or dilute aqueous acid/base.

  • Exotherm Check: Pyridine-amines can generate heat when mixed with strong acids.[1] Add acid slowly to the amine solution with cooling.

  • Labeling: All reaction flasks must be labeled "Caution: Novel Pyridine Intermediate - Irritant." [1]

C. Spill Management
  • Evacuate the immediate area if dust is visible in the air.[1]

  • Don PPE: Full-face respirator and double gloves.[1]

  • Containment: Cover powder spills with a damp paper towel (do not sweep dry; this generates aerosols).[1]

  • Cleanup: Scoop up the damp material.[1] Clean the surface with 1% acetic acid (to neutralize pyridine odors/residues) followed by soap and water.[1]

Waste Disposal & Deactivation

Disposal Classification: Hazardous Organic Waste (Nitrogen-Containing).[1]

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Organic Solids."[1] Do not mix with oxidizers.[1]
Liquid Waste Segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents were used).
Contaminated Sharps Dispose of needles/syringes immediately into sharps containers; do not recap.
Deactivation For equipment cleaning, a solution of 10% Bleach (Sodium Hypochlorite) followed by water rinse is effective for oxidizing and breaking down pyridine rings, though simple detergent is sufficient for physical removal.
References
  • National Institutes of Health (NIH) - PubChem. Pyridine and Pyridine Derivatives Safety Profile.[1] Source: [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding (OEB) Process.[1] Source: [1]

  • Merck/Sigma-Aldrich. Safety Data Sheet for General Pyridine-based Intermediates (Generic).[1] Source:

  • Actelion Pharmaceuticals (via EMA). Assessment Report: Selexipag (Structure-Activity Context).[1] Source: [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.